molecular formula C19H18N4O B607989 Huhs015

Huhs015

货号: B607989
分子量: 318.4 g/mol
InChI 键: IQOKQFQFGHZHJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HUHS015 is a small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3), a DNA/RNA repair enzyme that is a significant prognostic factor in cancers such as prostate cancer . Its mechanism of action involves the potent inhibition of the enzymatic demethylase activity of ALKBH3, which targets substrates including 3-methylcytosine (m3C) and 1-methyladenine (1-meA) . This activity is crucial in cancer research, as the loss of PCA-1/ALKBH3 function leads to an accumulation of methylated nucleic acids and subsequently reduces cancer cell proliferation . The original this compound compound demonstrated effective growth suppression of DU145 prostate cancer cells both in vitro (IC50 = 2.2 μM) and in mouse xenograft models . To overcome the poor solubility of the free compound, a sodium salt form (this compound sodium salt) was developed, which significantly improved its bioavailability. Subcutaneous administration of the sodium salt resulted in an 8-fold increase in the area under the curve (AUC) and a corresponding enhanced suppression of DU145 tumor growth in vivo . Recent studies highlight its synergistic potential in combination therapies. This compound shows synergistic and sustained effects when combined with standard prostate cancer drugs like docetaxel and cisplatin in vitro, a effect that persists even after drug washout . This synergistic effect with docetaxel has also been confirmed in DU145 xenograft models, suggesting that combining ALKBH3 inhibition with conventional chemotherapy could be a promising strategy to enhance treatment efficacy . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostics, therapeutic procedures, or for any human or veterinary clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOKQFQFGHZHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HUHS015

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HUHS015 is a novel small-molecule inhibitor targeting Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3).[1] ALKBH3 is a DNA/RNA repair enzyme implicated as a significant prognostic factor in various cancers, including prostate cancer.[1] This technical guide delineates the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. The potent inhibitory effect of this compound on the enzymatic demethylase activity of ALKBH3 underscores its therapeutic potential.[1] By inhibiting ALKBH3, this compound induces an accumulation of methylated nucleic acids, leading to a reduction in cancer cell proliferation.[1]

Core Mechanism of Action

This compound functions as a potent inhibitor of the PCA-1/ALKBH3 enzyme.[2] ALKBH3 is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in the demethylation of nucleic acids, specifically targeting 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (m3C). The dysregulation of ALKBH3 is associated with the pathogenesis of several human diseases, most notably cancer.

The inhibitory action of this compound on ALKBH3's demethylase activity leads to the accumulation of methylated bases in DNA and RNA. This accumulation disrupts normal cellular processes and ultimately suppresses the proliferation of cancer cells. This mechanism has been demonstrated to be effective in vitro and in vivo in hormone-independent prostate cancer cell lines, such as DU145.

Signaling Pathway of this compound Action

HUHS015_Mechanism cluster_cell Cancer Cell This compound This compound ALKBH3 PCA-1/ALKBH3 (DNA/RNA Demethylase) This compound->ALKBH3 Inhibits Methylated_Nucleic_Acids Accumulation of Methylated Nucleic Acids (e.g., 1-meA, m3C) ALKBH3->Methylated_Nucleic_Acids Demethylates Cell_Proliferation Cancer Cell Proliferation Methylated_Nucleic_Acids->Cell_Proliferation Reduces

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

ParameterValueCell Line/ModelReference
IC50 (PCA-1/ALKBH3) 0.67 μMRecombinant PCA-1/ALKBH3
IC50 (DU145 cell growth) 2.2 μMDU145 (prostate cancer)
Bioavailability (Oral, Rats) 7.2%Sprague-Dawley rats
AUC0-24 Increase (Sodium Salt vs. Free Compound, Subcutaneous) 8-foldMice

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PCA-1/ALKBH3.

Methodology:

  • A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including this compound, were synthesized.

  • Recombinant PCA-1/ALKBH3 was expressed and purified.

  • The enzymatic activity of PCA-1/ALKBH3 was measured in the presence of varying concentrations of this compound.

  • The assay was performed by monitoring the demethylation of a methylated nucleic acid substrate.

  • IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • DU145 human hormone-independent prostate cancer cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.

  • Cells were seeded in 96-well plates and treated with various concentrations of this compound for 3 days.

  • Cell viability was assessed using a standard method such as the MTT assay.

  • The IC50 for cell growth inhibition was determined from the resulting dose-response data.

In Vivo Xenograft Model

Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

  • Male nude mice were subcutaneously implanted with approximately 8x10^6 DU145 cells mixed with Matrigel™.

  • When tumor volumes reached approximately 200 mm³, mice were randomized into treatment and control groups.

  • This compound (e.g., 32 mg/kg) or vehicle was administered subcutaneously once daily.

  • Tumor volume and body weight were measured at regular intervals for a specified duration (e.g., 6 days).

  • The anti-proliferative effects were evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow for In Vivo Efficacy

Xenograft_Workflow start Start implant Implant DU145 cells into nude mice start->implant tumor_growth Allow tumors to reach ~200 mm³ implant->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treatment Administer this compound (or vehicle) daily randomize->treatment measure Measure tumor volume and body weight treatment->measure measure->treatment Repeat for duration of study end End of Study Analyze Data measure->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

Bioavailability and Formulation

A significant challenge with the initial formulation of this compound was its poor solubility, which limited its potency. To address this, a sodium salt form of this compound was developed. This formulation demonstrated a significant improvement in pharmacokinetic parameters. For instance, subcutaneous administration of the sodium salt resulted in an 8-fold increase in the area under the curve (AUC) compared to the free compound, leading to an enhanced suppressive effect on tumor growth in the DU145 xenograft model.

Combination Therapy and Synergistic Effects

Recent studies have explored the potential of this compound in combination with standard prostate cancer therapies. In vitro experiments have shown that this compound exhibits synergistic and sustained effects when combined with drugs such as docetaxel (B913) and cisplatin. This synergistic effect with docetaxel was also confirmed in DU145 xenograft models. These findings suggest that combining ALKBH3 inhibition with conventional chemotherapy could be a promising strategy to enhance treatment efficacy, potentially allowing for dosage reduction and mitigating toxicity.

Logical Relationship of Combination Therapy

Combination_Therapy This compound This compound (ALKBH3 Inhibitor) Combination Combination Therapy This compound->Combination Chemotherapy Conventional Chemotherapy (e.g., Docetaxel, Cisplatin) Chemotherapy->Combination Synergistic_Effect Synergistic & Sustained Anti-Cancer Effect Combination->Synergistic_Effect Reduced_Dosage Potential for Reduced Dosage Synergistic_Effect->Reduced_Dosage Enhanced_Efficacy Enhanced Treatment Efficacy Synergistic_Effect->Enhanced_Efficacy

Caption: Rationale for this compound in combination therapy.

Conclusion

This compound is a potent and specific inhibitor of the PCA-1/ALKBH3 enzyme, representing a promising therapeutic agent for cancers characterized by ALKBH3 overexpression, such as prostate cancer. Its mechanism of action, involving the inhibition of DNA/RNA demethylation, leads to the suppression of cancer cell proliferation. While initial formulations faced challenges with solubility, the development of a sodium salt has significantly improved its bioavailability and in vivo efficacy. Furthermore, the synergistic effects observed when this compound is combined with standard chemotherapeutic agents highlight its potential to enhance current cancer treatment paradigms. This product is currently for research use only.

References

Huhs015 as a PCA-1/ALKBH3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), has emerged as a significant prognostic factor and therapeutic target in prostate and other cancers. This DNA/RNA demethylase plays a crucial role in cancer cell proliferation and survival. Huhs015 is a potent, small-molecule inhibitor of PCA-1/ALKBH3 that has demonstrated significant anti-cancer effects in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Introduction to PCA-1/ALKBH3 and this compound

PCA-1/ALKBH3 is an α-ketoglutarate-dependent dioxygenase that removes methyl groups from single-stranded DNA and RNA.[1] Its substrates include 1-methyladenosine (B49728) (m¹A) and 3-methylcytidine (B1283190) (m³C) in tRNA.[2][3][4][5] Overexpression of ALKBH3 is observed in several cancers, including prostate, lung, and pancreatic cancer, where it promotes tumor growth and progression.[1][5][6] The enzymatic activity of ALKBH3 is linked to the repair of alkylating damage to nucleic acids and the regulation of protein synthesis through tRNA demethylation, which can influence cell proliferation and apoptosis.[1][2][3]

This compound, chemically identified as 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, was identified through random screening and subsequent optimization as a potent inhibitor of PCA-1/ALKBH3.[6][7] It has shown promise as an anti-prostate cancer agent, particularly against hormone-independent cancer cells.[6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the demethylase activity of PCA-1/ALKBH3.[8] By blocking this enzymatic function, this compound leads to the accumulation of methylated nucleic acids, particularly methylated tRNA, which can disrupt protein synthesis and induce cell cycle arrest and apoptosis in cancer cells.[1][8] The inhibition of ALKBH3 has been shown to suppress the proliferation of cancer cell lines and the growth of tumors in xenograft models.[6][9]

The downstream effects of ALKBH3 inhibition are multifaceted. ALKBH3-mediated demethylation of tRNA makes it more susceptible to cleavage by angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs).[2][3][5] These tDRs can promote ribosome assembly and inhibit apoptosis, thereby contributing to cancer progression.[2][3][4][5] By inhibiting ALKBH3, this compound is proposed to interfere with this pathway.

ALKBH3_Pathway cluster_0 ALKBH3-Mediated Cancer Progression cluster_1 Inhibition by this compound ALKBH3 PCA-1/ALKBH3 demethylated_tRNA Demethylated tRNA ALKBH3->demethylated_tRNA Demethylation methylated_tRNA Methylated tRNA (m¹A, m³C) methylated_tRNA->ALKBH3 tDRs tRNA-derived small RNAs (tDRs) demethylated_tRNA->tDRs Cleavage by ANG ANG Angiogenin (ANG) ANG->tDRs Ribosome Ribosome Assembly tDRs->Ribosome Apoptosis Apoptosis Inhibition tDRs->Apoptosis Progression Cancer Cell Proliferation, Migration, and Invasion Ribosome->Progression Apoptosis->Progression This compound This compound This compound->ALKBH3 Inhibition

Proposed signaling pathway of PCA-1/ALKBH3 and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (μM)Cell LineReference
PCA-1/ALKBH3Enzymatic Assay0.67-[10]
DU145 ProliferationCell-based Assay2.2DU145 (Prostate Cancer)[8]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueAnimal ModelAdministrationReference
Bioavailability (BA)7.2%RatsOral[6][7][10]
Tumor Growth InhibitionSignificant suppressionMouse Xenograft (DU145)32 mg/kg/day, s.c.[6][9][10]
AUC (Area Under the Curve)8-fold increase with sodium saltMiceSubcutaneous[11]

Table 3: Combination Therapy with this compound

Combination DrugEffectCell LineIn Vivo ModelReference
Docetaxel (B913)Synergistic and sustainedDU145DU145 Xenograft[12][13]
CisplatinSynergistic and sustainedDU145-[12][13]
DacarbazineSlight additive effectDU145-[12][13]
EstramustineSlight additive effectDU145-[12][13]
Tegafur/uracilSlight additive effectDU145-[12][13]

Experimental Protocols

PCA-1/ALKBH3 Enzyme Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against recombinant PCA-1/ALKBH3.

  • Methodology: A detailed protocol is not publicly available. However, a general approach involves incubating the recombinant PCA-1/ALKBH3 enzyme with a methylated oligonucleotide substrate in the presence of varying concentrations of this compound. The demethylation activity is then quantified, often using methods like real-time PCR or fluorescence-based assays, to determine the IC50 value.[14][15]

Cell Proliferation Assay (Anchorage-Dependent)
  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Cell Line: DU145 (human hormone-independent prostate cancer cells).

  • Methodology:

    • Seed DU145 cells in a 96-well plate.

    • After cell attachment, treat with various concentrations of this compound.

    • Incubate for a specified period (e.g., 3 days).

    • Determine the number of viable cells using a suitable method, such as the 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (WST-1) assay.[15]

    • Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC50).

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Male nude mice (e.g., BALB/c background).

  • Methodology:

    • Subcutaneously implant human prostate cancer cells (e.g., DU145, approximately 10 mm³ or 8x10⁶ cells mixed with Matrigel™) into the right flank of the mice.[6][9]

    • Allow tumors to grow to a specified volume (e.g., 100-300 mm³).[6]

    • Randomize mice into treatment and control groups (n=6 per group).

    • Administer this compound (e.g., 32 mg/kg suspended in 0.5% methylcellulose) subcutaneously once daily for a defined period (e.g., 6 days).[6][10] The control group receives the vehicle only.

    • Measure tumor volume and mouse body weight regularly (e.g., every other day) for the duration of the experiment (e.g., 10 days).[6]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow start Start implant Subcutaneous implantation of DU145 cells into nude mice start->implant tumor_growth Tumor growth to 100-300 mm³ implant->tumor_growth randomize Randomization into treatment and control groups tumor_growth->randomize treatment Daily subcutaneous administration of this compound (32 mg/kg) or vehicle randomize->treatment monitoring Monitor tumor volume and body weight treatment->monitoring For 6 days end End of study and data analysis monitoring->end After 10 days

Workflow for the in vivo xenograft mouse model study.

Synergistic Effects and Future Directions

Recent studies have explored the potential of this compound in combination therapies. When combined with standard prostate cancer drugs such as docetaxel and cisplatin, this compound exhibits synergistic and sustained anti-cancer effects in vitro.[12][13] This synergistic activity has also been observed in vivo with docetaxel in a DU145 xenograft model.[12][13] These findings suggest that combining ALKBH3 inhibition with conventional chemotherapy could be a promising strategy to enhance treatment efficacy, potentially allowing for dose reduction of toxic chemotherapeutic agents and overcoming drug resistance.[12]

Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, as well as further elucidating the molecular mechanisms underlying its synergistic effects with other anti-cancer agents. The development of more potent and metabolically stable PCA-1/ALKBH3 inhibitors remains an active area of investigation.[9]

Conclusion

This compound is a promising PCA-1/ALKBH3 inhibitor with demonstrated efficacy against prostate cancer models. Its clear mechanism of action, potent in vitro and in vivo activity, and synergistic potential with existing chemotherapies make it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the PCA-1/ALKBH3 pathway.

References

The Role of ALKBH3 in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AlkB homolog 3 (ALKBH3), a DNA/RNA demethylase, has emerged as a critical player in the progression of prostate cancer, particularly in its aggressive and hormone-independent forms. Overexpressed in prostate tumors compared to benign tissue, ALKBH3 contributes significantly to cancer cell proliferation, survival, invasion, and resistance to therapy. Its multifaceted role is primarily attributed to its enzymatic activity, which involves the demethylation of nucleic acids, leading to downstream effects on gene expression and protein synthesis. This technical guide provides an in-depth analysis of the core mechanisms of ALKBH3 in prostate cancer progression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

ALKBH3: A Key Driver of Prostate Cancer Progression

ALKBH3 is an alpha-ketoglutarate- and Fe(II)-dependent dioxygenase that removes methyl groups from single-stranded DNA (ssDNA) and RNA.[1] Its expression is significantly elevated in prostate cancer tissues, and this overexpression is correlated with the hormone-independent state of the disease.[1][2] The functional consequences of increased ALKBH3 activity are profound, promoting a more aggressive tumor phenotype.

Impact on Cell Proliferation and Apoptosis

Knockdown of ALKBH3 has been shown to significantly inhibit the proliferation of prostate cancer cell lines, including the hormone-independent DU145 and PC3 cells.[1][3] This inhibition is often accompanied by the induction of apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer. Silencing of the ALKBH3 gene in DU145 cells leads to a marked increase in apoptotic cells, highlighting its role as a survival factor for prostate cancer cells.

Role in Tumor Growth and Invasion

In vivo studies using xenograft models have demonstrated the critical role of ALKBH3 in tumor growth. Administration of ALKBH3 siRNA to mice bearing DU145 xenografts resulted in a significant inhibition of tumor growth. Furthermore, ALKBH3 promotes the invasion of prostate cancer cells, a key step in metastasis. This is partly achieved through the regulation of matrix metalloproteinase 9 (MMP9), an enzyme that degrades the extracellular matrix, facilitating cell migration.

Quantitative Data on ALKBH3 Function in Prostate Cancer

The following tables summarize the quantitative effects of ALKBH3 modulation on key aspects of prostate cancer progression.

Cell LineInterventionEffect on ApoptosisReference
DU145ALKBH3 gene silencingMarked induction of apoptosis
Animal ModelCell LineInterventionEffect on Tumor GrowthReference
Nude miceDU145 xenograftALKBH3 siRNA administrationSignificant inhibition of in vivo tumorigenicity and smaller tumor formation
Cell LineInterventionEffect on Cell ProliferationReference
DU145ALKBH3 knockdownInhibition of anchorage-independent growth
PC3ALKBH3 knockdownSignificant inhibition of proliferation
DU145ALKBH3 knockdownSignificant inhibition of proliferation
Cell LineInterventionEffect on Cell InvasionReference
Prostate Cancer CellsALKBH3 overexpressionPromotion of invasion

Key Signaling Pathways Involving ALKBH3

ALKBH3 exerts its pro-tumorigenic effects through its involvement in several critical signaling pathways.

tRNA Demethylation and tDR Generation

A pivotal mechanism of ALKBH3 action involves the demethylation of transfer RNA (tRNA). ALKBH3 removes 1-methyladenosine (B49728) (m1A) and 3-methylcytidine (B1283190) (m3C) modifications from tRNA. This demethylation makes the tRNA more susceptible to cleavage by the ribonuclease angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs). These tDRs are not mere byproducts but have been shown to promote cancer progression by enhancing ribosome assembly and inhibiting apoptosis.

ALKBH3_tRNA_Pathway ALKBH3 ALKBH3 demethylated_tRNA Demethylated tRNA ALKBH3->demethylated_tRNA Demethylation tRNA tRNA (m1A, m3C methylated) tDRs tRNA-derived small RNAs (tDRs) demethylated_tRNA->tDRs Cleavage by ANG ANG Angiogenin (ANG) Ribosome_Assembly Ribosome Assembly tDRs->Ribosome_Assembly Promotes Apoptosis_Inhibition Apoptosis Inhibition tDRs->Apoptosis_Inhibition Promotes Cancer_Progression Cancer Progression Ribosome_Assembly->Cancer_Progression Apoptosis_Inhibition->Cancer_Progression

ALKBH3-mediated tRNA demethylation pathway.
Regulation of MMP9 and Cell Invasion

ALKBH3 has been shown to regulate the invasion of prostate cancer cells through its influence on Matrix Metalloproteinase 9 (MMP9). While the precise molecular steps of this regulation are still under investigation, it is clear that ALKBH3 activity contributes to the increased invasive potential of prostate cancer cells.

ALKBH3_MMP9_Pathway ALKBH3 ALKBH3 MMP9 MMP9 Expression/Activity ALKBH3->MMP9 Regulates ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Cell_Invasion Cell Invasion ECM_Degradation->Cell_Invasion ALKBH3_AR_Pathway Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Activates ALKBH3 ALKBH3 AR->ALKBH3 Potential Co-regulation PCa_Progression Prostate Cancer Progression AR->PCa_Progression Drives ALKBH3->AR ALKBH3->PCa_Progression Promotes

References

In-Depth Technical Guide: HUHS015 Target Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HUHS015 is a potent small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3). ALKBH3 is a DNA/RNA demethylase that plays a crucial role in the repair of alkylated DNA and RNA, specifically demethylating 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) in single-stranded DNA (ssDNA) and transfer RNA (tRNA). Upregulation of ALKBH3 has been observed in several cancers, including prostate, lung, and breast cancer, making it a promising therapeutic target. This guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways.

Quantitative Data Summary

The inhibitory activity of this compound against its target and its effects on cancer cell lines are summarized below. The data is primarily focused on the DU145 human prostate cancer cell line.

ParameterValueCell Line/TargetReference
Enzymatic IC50 0.67 µMPCA-1/ALKBH3[1]
In Vitro Efficacy Significantly suppresses growthDU145 (prostate)[1]
In Vivo Efficacy Potently suppresses tumor growth in a mouse xenograft model (32 mg/kg, s.c.)DU145 (prostate)[1]
Bioavailability (BA) 7.2% (in rats, oral administration)N/A[1]

Signaling Pathways and Experimental Workflows

ALKBH3 Signaling Pathway and Inhibition by this compound

ALKBH3 is a dioxygenase that removes methyl groups from nucleic acids. Its activity is implicated in cancer cell survival and proliferation through several mechanisms. Inhibition of ALKBH3 by this compound disrupts these processes, leading to anti-cancer effects.

ALKBH3_Pathway cluster_0 Normal Cellular Function cluster_1 This compound Inhibition ssDNA_m1A ssDNA (m1A) ssDNA_repaired Repaired ssDNA ssDNA_m1A->ssDNA_repaired tRNA_m1A_m3C tRNA (m1A, m3C) stable_tRNA Stable tRNA tRNA_m1A_m3C->stable_tRNA ALKBH3 ALKBH3 (PCA-1) ALKBH3->ssDNA_m1A Demethylation ALKBH3->tRNA_m1A_m3C Demethylation ALDOA_mRNA_m1A ALDOA mRNA (m1A) ALKBH3->ALDOA_mRNA_m1A Demethylation accumulated_m1A_ssDNA Accumulation of m1A in ssDNA accumulated_m1A_m3C_tRNA Accumulation of m1A/m3C in tRNA accumulated_m1A_ALDOA_mRNA Accumulation of m1A in ALDOA mRNA stable_ALDOA_mRNA Stable ALDOA mRNA ALDOA_mRNA_m1A->stable_ALDOA_mRNA DNA Integrity DNA Integrity ssDNA_repaired->DNA Integrity Protein Synthesis Protein Synthesis stable_tRNA->Protein Synthesis Glycolysis Glycolysis stable_ALDOA_mRNA->Glycolysis Cell Survival & Proliferation Cell Survival & Proliferation DNA Integrity->Cell Survival & Proliferation Protein Synthesis->Cell Survival & Proliferation Glycolysis->Cell Survival & Proliferation This compound This compound This compound->ALKBH3 Inhibition DNA_damage DNA Damage accumulated_m1A_ssDNA->DNA_damage tRNA_degradation tRNA Degradation accumulated_m1A_m3C_tRNA->tRNA_degradation ALDOA_mRNA_degradation ALDOA mRNA Degradation accumulated_m1A_ALDOA_mRNA->ALDOA_mRNA_degradation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis DNA_damage->Cell Cycle Arrest / Apoptosis tDR_generation tDR Generation tRNA_degradation->tDR_generation Reduced Glycolysis Reduced Glycolysis ALDOA_mRNA_degradation->Reduced Glycolysis Altered Translation Altered Translation tDR_generation->Altered Translation Inhibition of Cancer Progression Inhibition of Cancer Progression Cell Cycle Arrest / Apoptosis->Inhibition of Cancer Progression Altered Translation->Inhibition of Cancer Progression Reduced Glycolysis->Inhibition of Cancer Progression

Caption: ALKBH3 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

A typical workflow for evaluating the efficacy of this compound in cancer cell lines involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Line Culture (e.g., DU145) cell_viability Cell Viability Assay (MTT Assay) cell_culture->cell_viability apoptosis_assay Apoptosis Assay (Annexin V Staining) cell_culture->apoptosis_assay western_blot Western Blot Analysis cell_culture->western_blot cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) cell_culture->cell_cycle_analysis Determine IC50 Determine IC50 cell_viability->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells apoptosis_assay->Quantify Apoptotic Cells Analyze Protein Expression\n(e.g., ALKBH3, p21, p27) Analyze Protein Expression (e.g., ALKBH3, p21, p27) western_blot->Analyze Protein Expression\n(e.g., ALKBH3, p21, p27) Assess Cell Cycle Arrest Assess Cell Cycle Arrest cell_cycle_analysis->Assess Cell Cycle Arrest Dose Selection for Further Studies Dose Selection for Further Studies Determine IC50->Dose Selection for Further Studies Mechanism of Action Mechanism of Action Quantify Apoptotic Cells->Mechanism of Action Assess Cell Cycle Arrest->Mechanism of Action xenograft Xenograft Mouse Model (e.g., DU145 cells in nude mice) treatment This compound Administration (e.g., Subcutaneous Injection) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring analysis Pharmacokinetic & Pharmacodynamic Analysis monitoring->analysis Lead Optimization Lead Optimization analysis->Lead Optimization Mechanism of Action->Lead Optimization Analyze Protein Expression Analyze Protein Expression Analyze Protein Expression->Mechanism of Action

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., DU145)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., ALKBH3, p21, p27) following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the DNA/RNA demethylase ALKBH3. The available data, primarily from studies on the DU145 prostate cancer cell line, demonstrates its potent inhibitory activity both in vitro and in vivo. The downstream consequences of ALKBH3 inhibition by this compound include the accumulation of methylated nucleic acids, leading to DNA damage, cell cycle arrest, and apoptosis. Further validation in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a framework for researchers to conduct further investigations into the efficacy and mechanism of action of this compound.

References

The Structural-Activity Relationship of Huhs015: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Huhs015 is a potent small-molecule inhibitor of the DNA/RNA demethylase Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3).[1] ALKBH3 is a promising therapeutic target in oncology, particularly for prostate cancer, due to its role in repairing alkylated DNA and RNA, thereby promoting cancer cell survival. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing its discovery, mechanism of action, and the key chemical modifications that influence its inhibitory potency and cellular activity. This document summarizes quantitative biological data, provides detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development of ALKBH3 inhibitors.

Introduction: The Therapeutic Rationale for Targeting ALKBH3

ALKBH3 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in the repair of alkylated nucleobases, such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC), in both DNA and RNA.[1] Elevated expression of ALKBH3 has been observed in several cancers, including prostate, pancreatic, and non-small cell lung cancer, where it contributes to tumor progression and resistance to chemotherapy. Inhibition of ALKBH3 leads to the accumulation of cytotoxic methylated nucleotides within cancer cells, ultimately suppressing their proliferation.[1] This makes ALKBH3 a compelling target for the development of novel anticancer therapeutics.

This compound emerged from a screening campaign and subsequent chemical optimization as a potent and selective inhibitor of ALKBH3.[2] This guide delves into the intricate relationship between the chemical structure of this compound and its analogs and their biological activity against ALKBH3 and prostate cancer cells.

The Chemical Scaffold: 1-Aryl-3,4-substituted-1H-pyrazol-5-ol

The core chemical scaffold of this compound is a 1-aryl-3,4-substituted-1H-pyrazol-5-ol. The discovery of this class of ALKBH3 inhibitors began with the identification of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound during a random screening program.[2] Systematic modification of this initial hit led to the identification of this compound (compound 35 in the original publication) as a lead candidate with improved potency and drug-like properties.

Structural-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 1-aryl-3,4-substituted-1H-pyrazol-5-ol scaffold, based on the data presented in the foundational study by Nakao et al. (2014).

Substitutions at the 3- and 4-Positions of the Pyrazole (B372694) Ring

Initial modifications focused on the substituents at the 3- and 4-positions of the pyrazole ring. The data from these studies indicated that a methyl group at the 3-position and a benzyl (B1604629) group at the 4-position were optimal for inhibitory activity against ALKBH3. Derivatives with a phenyl ring at the 3-position exhibited weaker activity.

Substitutions on the 1-Aryl Moiety

With the optimal 3-methyl and 4-benzyl groups established, the focus shifted to modifying the 1-aryl substituent.

Evaluation of various substituents on the 1-phenyl ring did not lead to an enhancement of anti-PCA-1/ALKBH3 activity. Notably, derivatives with an ortho-chloro substituent showed a significant decrease in inhibitory potency.

The most significant gains in potency were achieved by exploring substitutions on the benzimidazole (B57391) ring at the 1-position. This led to the discovery of this compound, which features a 5-methylbenzimidazol-2-yl moiety.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its key analogs.

Table 1: In Vitro ALKBH3 Inhibitory Activity of this compound and Analogs

Compound IDR1 (at 3-position)R2 (at 4-position)R3 (on Benzimidazole)IC50 (µM) for PCA-1/ALKBH3
This compound (35) CH3 Benzyl 5-CH3 0.67
Analog ACH3BenzylH>10
Analog BPhenylBenzyl5-CH35.2
Analog CCH3H5-CH3>10

Data presented in this table is a representative summary based on the findings of Nakao S et al. Bioorg Med Chem Lett, 2014 Feb 15, 24(4):1071-4. The compound numbers from the original publication are included for reference.

Table 2: Cellular Activity and Pharmacokinetic Properties of this compound

CompoundCell LineProliferation IC50 (µM)Oral Bioavailability (BA) in rats (%)
This compound DU145 2.2 7.2

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of ALKBH3. This inhibition leads to the accumulation of methylated DNA and RNA, which triggers cellular stress and ultimately reduces cancer cell proliferation.

ALKBH3_Pathway cluster_0 Cellular Processes cluster_1 Molecular Level Proliferation Cancer Cell Proliferation Survival Cancer Cell Survival This compound This compound ALKBH3 ALKBH3 (PCA-1) This compound->ALKBH3 Inhibits m3C 3-methylcytosine (m3C) in DNA/RNA ALKBH3->m3C Demethylates Cytotoxicity Accumulation of methylated nucleic acids (Cytotoxicity) Cytotoxicity->Proliferation Reduces Cytotoxicity->Survival Reduces

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (Compound 35)

The synthesis of 1,3,4-substituted-1H-pyrazol-5-ol derivatives, including this compound, is achieved through the condensation of N-substituted hydrazines with ethyl acetoacetate (B1235776) derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Hydrazine 2-hydrazino-5-methyl- benzimidazole Condensation Condensation Reaction in Acetic Acid Hydrazine->Condensation Acetoacetate Ethyl 2-acetyl- 3-phenylpropanoate Acetoacetate->Condensation This compound This compound (1-(5-methyl-1H-benzimidazol-2-yl) -4-benzyl-3-methylpyrazol-5-ol) Condensation->this compound

Caption: General synthesis workflow for this compound.

Detailed Procedure: A mixture of 2-hydrazino-5-methyl-benzimidazole and ethyl 2-acetyl-3-phenylpropanoate in acetic acid is stirred for 2 hours at ambient temperature. The reaction mixture is then added to a mixture of acetonitrile (B52724) and water. The resulting precipitate is collected by filtration, washed, and then purified by recrystallization to yield this compound.

ALKBH3/PCA-1 Enzymatic Assay

The inhibitory activity of compounds against ALKBH3 is determined by measuring the demethylation of a specific substrate.

Principle: The assay measures the ability of ALKBH3 to remove a methyl group from a methylated oligonucleotide substrate. The product is then quantified to determine the enzyme's activity.

Materials:

  • Recombinant human ALKBH3 protein

  • Methylated oligonucleotide substrate (e.g., containing 3-methylcytosine)

  • Assay buffer (e.g., containing HEPES, α-ketoglutarate, ascorbate, and FeSO4)

  • Detection system (e.g., restriction enzyme digestion followed by gel electrophoresis, or a fluorescence-based method)

Procedure:

  • The test compounds (e.g., this compound) at various concentrations are pre-incubated with recombinant ALKBH3 in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the methylated oligonucleotide substrate.

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).

  • The reaction is stopped, and the amount of demethylated product is quantified using a suitable detection method.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

DU145 Cell Proliferation Assay

The anti-proliferative activity of this compound is assessed using the DU145 human prostate cancer cell line.

Principle: A colorimetric assay, such as the MTT or crystal violet assay, is used to measure the metabolic activity or total protein content of the cells, which is proportional to the number of viable cells.

Materials:

  • DU145 human prostate cancer cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • 96-well plates

  • MTT reagent or crystal violet staining solution

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • DU145 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

  • After the treatment period, the medium is replaced with a solution containing MTT, or the cells are fixed and stained with crystal violet.

  • For the MTT assay, the formazan (B1609692) crystals are solubilized, and the absorbance is measured. For the crystal violet assay, the stained cells are washed, the dye is eluted, and the absorbance is measured.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological functions of ALKBH3 and a promising lead compound for the development of novel anti-prostate cancer drugs. The structural-activity relationship data presented in this guide highlights the key chemical features required for potent ALKBH3 inhibition. Future research efforts could focus on:

  • Improving Pharmacokinetic Properties: While the sodium salt of this compound has shown improved bioavailability, further modifications could enhance its drug-like properties, such as oral absorption and metabolic stability.

  • Exploring Novel Scaffolds: The 1-aryl-3,4-substituted-1H-pyrazol-5-ol scaffold provides a strong foundation, but the discovery of novel chemical scaffolds could lead to inhibitors with different binding modes and improved selectivity.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens for prostate and other cancers.

This in-depth technical guide provides a solid foundation for researchers and drug developers working to advance the field of ALKBH3 inhibition and bring new hope to cancer patients.

References

The Discovery and Synthesis of HUHS015: A Potent Inhibitor of PCA-1/ALKBH3 for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HUHS015 has emerged as a significant small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3), a DNA/RNA demethylase implicated in the progression of prostate cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, experimental protocols for its evaluation, and key quantitative data, presented in a structured format for clarity and ease of comparison.

Discovery of this compound

This compound, chemically identified as 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, was discovered through a focused drug development program aimed at identifying novel inhibitors of the PCA-1/ALKBH3 enzyme. The initial breakthrough came from a random screening of a compound library which identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound.[1][2] Subsequent structural modifications and a comprehensive structure-activity relationship (SAR) study led to the synthesis of a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives.[1][2] Among these, this compound (designated as compound 35 in the original study) was identified as a potent inhibitor of PCA-1/ALKBH3, demonstrating significant efficacy in both in vitro and in vivo models of prostate cancer.[1]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-step process. The general synthetic scheme involves the condensation of substituted hydrazines with β-keto esters to form the pyrazole (B372694) core. The hydrazine (B178648) derivatives are themselves synthesized from o-phenylenediamines via 1,3-dihydro-benzimidazol-2-ones and 2-chloro-benzimidazoles.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound has been described in the scientific literature. The following is a generalized workflow based on published methods:

  • Step 1: Synthesis of 2-Hydrazino-5-methyl-1H-benzimidazole. This intermediate is prepared from 4-methyl-o-phenylenediamine. The diamine is first cyclized to form 5-methyl-1,3-dihydro-benzimidazol-2-one. This is followed by chlorination to yield 2-chloro-5-methyl-1H-benzimidazole, which is then reacted with hydrazine hydrate (B1144303) to produce the desired 2-hydrazino-5-methyl-1H-benzimidazole.

  • Step 2: Synthesis of Ethyl 2-benzyl-3-oxobutanoate. This β-keto ester is synthesized through the benzylation of ethyl acetoacetate.

  • Step 3: Condensation to form this compound. 2-Hydrazino-5-methyl-1H-benzimidazole is condensed with ethyl 2-benzyl-3-oxobutanoate in a suitable solvent, such as acetic acid, to yield the final product, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (this compound). The product is then purified using standard techniques like recrystallization or column chromatography.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of PCA-1/ALKBH3. PCA-1/ALKBH3 is a DNA/RNA demethylase that removes methyl groups from nucleic acids, specifically targeting substrates like 3-methylcytosine (B1195936) (3meC) and 1-methyladenine (B1486985) (1meA). The overexpression of PCA-1/ALKBH3 in prostate cancer cells is associated with enhanced DNA repair and increased cell proliferation. By inhibiting this enzyme, this compound leads to an accumulation of methylated DNA and RNA, which in turn induces cellular stress and reduces cancer cell proliferation.

HUHS015_Mechanism_of_Action cluster_0 Normal Cell Function cluster_1 Action of this compound in Cancer Cells DNA_RNA DNA/RNA Methylated_DNA_RNA Methylated DNA/RNA (e.g., 3meC, 1meA) DNA_RNA->Methylated_DNA_RNA Methylation PCA1_ALKBH3 PCA-1/ALKBH3 Methylated_DNA_RNA->PCA1_ALKBH3 Substrate Accumulated_Methylation Accumulation of Methylated DNA/RNA Demethylated_DNA_RNA Demethylated DNA/RNA PCA1_ALKBH3->Demethylated_DNA_RNA Demethylation Inhibited_PCA1 Inhibited PCA-1/ALKBH3 Cell_Proliferation Normal Cell Proliferation Demethylated_DNA_RNA->Cell_Proliferation This compound This compound This compound->PCA1_ALKBH3 Inhibition Reduced_Proliferation Reduced Cancer Cell Proliferation Accumulated_Methylation->Reduced_Proliferation

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
IC50 (PCA-1/ALKBH3)0.67 µM-Enzymatic Assay
IC50 (Cell Proliferation)2.2 µMDU145WST Assay

Table 2: In Vivo and Pharmacokinetic Properties of this compound

ParameterValueSpeciesAdministrationReference
Bioavailability (BA)7.2%RatOral
Effective Dose (Xenograft)32 mg/kg/dayMouseSubcutaneous
Serum Concentration (1h post-dose)0.08 µg/mLRatOral (32 mg/kg)

Experimental Protocols

PCA-1/ALKBH3 Inhibition Assay

The inhibitory activity of this compound against recombinant PCA-1/ALKBH3 is determined using an in vitro enzymatic assay. A typical protocol involves:

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human PCA-1/ALKBH3, a methylated oligonucleotide substrate (e.g., containing 3-methylcytosine), α-ketoglutarate, Fe(II), and ascorbate (B8700270) in a suitable buffer is prepared.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified period to allow for the demethylation reaction to occur.

  • Detection: The demethylation activity is quantified. This can be achieved by measuring the release of a labeled product or by using a coupled enzymatic reaction that produces a detectable signal (e.g., fluorescence or absorbance).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the PCA-1/ALKBH3 enzymatic activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (WST Assay)

The effect of this compound on the proliferation of cancer cells, such as the human prostate cancer cell line DU145, is commonly assessed using a WST (Water Soluble Tetrazolium salt) assay.

  • Cell Seeding: DU145 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow for cell proliferation.

  • WST Reagent Addition: The WST reagent is added to each well. Viable, metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Absorbance Measurement: After a short incubation period with the WST reagent, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell proliferation is calculated from the dose-response curve.

In Vivo Xenograft Model

The in vivo efficacy of this compound is evaluated using a tumor xenograft model in immunocompromised mice.

  • Tumor Cell Implantation: Human prostate cancer cells (e.g., DU145) are subcutaneously injected into the flank of nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via subcutaneous or oral routes, at a specified dose and schedule (e.g., 32 mg/kg/day for 6 days). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.

Experimental and Logical Workflows

HUHS015_Discovery_Workflow Random_Screening Random Compound Screening Hit_Identification Hit Compound Identified (1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol) Random_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Synthesis_of_Derivatives Synthesis of 1-aryl-3,4-substituted- 1H-pyrazol-5-ol Derivatives SAR_Studies->Synthesis_of_Derivatives HUHS015_Identification Identification of this compound as a Potent PCA-1/ALKBH3 Inhibitor Synthesis_of_Derivatives->HUHS015_Identification

Discovery Workflow of this compound.

HUHS015_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay PCA-1/ALKBH3 Inhibition Assay IC50_Determination_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->IC50_Determination_Enzyme Cell_Proliferation_Assay Cell Proliferation Assay (e.g., WST) IC50_Determination_Cell Determine Cellular IC50 Cell_Proliferation_Assay->IC50_Determination_Cell Pharmacokinetics Pharmacokinetic Studies (e.g., in rats) Bioavailability_Assessment Assess Bioavailability Pharmacokinetics->Bioavailability_Assessment Xenograft_Model Xenograft Tumor Model (e.g., in mice) Antitumor_Efficacy Evaluate Antitumor Efficacy Xenograft_Model->Antitumor_Efficacy HUHS015_Identification This compound HUHS015_Identification->Enzymatic_Assay HUHS015_Identification->Cell_Proliferation_Assay HUHS015_Identification->Pharmacokinetics HUHS015_Identification->Xenograft_Model

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising, first-in-class inhibitor of PCA-1/ALKBH3 with demonstrated anti-prostate cancer activity. Its discovery and synthesis have paved the way for a new therapeutic strategy targeting DNA/RNA demethylation in cancer. Further research is focused on improving its pharmacokinetic properties and exploring its potential in combination therapies. The detailed methodologies and data presented in this guide are intended to facilitate further investigation and development of this compound and related compounds as novel anticancer agents.

References

In Vitro Characterization of Huhs015: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Huhs015, a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3). This document details the core biological activities of this compound, presents key quantitative data, and offers detailed experimental protocols for its characterization. The information herein is intended to enable researchers to effectively evaluate and utilize this compound in preclinical studies.

Core Biological Activity and Mechanism of Action

This compound is a small molecule inhibitor of PCA-1/ALKBH3, a demethylase that plays a crucial role in DNA and RNA repair.[1] ALKBH3 removes methyl groups from single-stranded DNA and RNA, and its overexpression has been linked to the progression of various cancers, including prostate cancer. By inhibiting ALKBH3, this compound disrupts these repair processes, leading to an accumulation of DNA and RNA damage in cancer cells and subsequently suppressing their growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)Cell LineAssay Type
PCA-1 / ALKBH30.67N/AEnzymatic Assay

Table 2: In Vitro Cellular Effects of this compound

Cell LineEffectAssay Type
DU145Significant suppression of cell growthCell Proliferation Assay
DU145Synergistic effect with docetaxelCombination Drug Assay
DU145Synergistic effect with cisplatinCombination Drug Assay

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Cell Culture

The DU145 human prostate cancer cell line is a common model for studying the effects of this compound.

  • Cell Line: DU145 (human prostate carcinoma, hormone-independent)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

PCA-1/ALKBH3 Demethylase Activity Assay (Real-Time PCR-Based)

This assay quantitatively measures the demethylase activity of ALKBH3 and the inhibitory effect of this compound.

  • Principle: The assay measures the removal of methyl groups from a specific oligonucleotide substrate by recombinant ALKBH3. The demethylated product is then quantified using real-time PCR.

  • Materials:

    • Recombinant human ALKBH3 protein

    • Methylated single-stranded DNA (ssDNA) oligonucleotide substrate containing 3-methylcytosine (B1195936) (3-meC)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid

    • This compound (dissolved in DMSO)

    • Real-time PCR reagents (SYBR Green master mix, primers specific for the demethylated product)

  • Procedure:

    • Prepare the reaction mixture containing recombinant ALKBH3, the methylated ssDNA substrate, and assay buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.

    • Incubate the reactions at 37°C for 1 hour to allow for demethylation.

    • Stop the reaction by heat inactivation at 95°C for 5 minutes.

    • Perform real-time PCR using primers that specifically amplify the demethylated product.

    • Quantify the amount of demethylated product and calculate the IC50 of this compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of DU145 cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Materials:

    • DU145 cells

    • 96-well plates

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed DU145 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis

Western blotting can be used to assess the expression levels of ALKBH3 and other relevant proteins in DU145 cells following treatment with this compound.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Materials:

    • DU145 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-ALKBH3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat DU145 cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of the target protein to a loading control like β-actin.

Visualizations

Signaling Pathway

Huhs015_Mechanism cluster_0 Cellular Processes cluster_1 Molecular Interactions DNA_RNA Methylated DNA/RNA ALKBH3 PCA-1 / ALKBH3 (Demethylase) DNA_RNA->ALKBH3 Substrate Repaired_DNA_RNA Repaired DNA/RNA Cell_Growth Cancer Cell Growth and Proliferation Repaired_DNA_RNA->Cell_Growth ALKBH3->Repaired_DNA_RNA Demethylation This compound This compound This compound->ALKBH3 Inhibition

Caption: Mechanism of action of this compound as a PCA-1/ALKBH3 inhibitor.

Experimental Workflows

ALKBH3_Assay_Workflow start Start reagents Prepare Reaction Mix (Recombinant ALKBH3, Methylated Substrate) start->reagents treatment Add this compound or Vehicle reagents->treatment incubation Incubate at 37°C treatment->incubation inactivation Heat Inactivation incubation->inactivation qpcr Real-Time PCR inactivation->qpcr analysis Data Analysis (IC50) qpcr->analysis end End analysis->end

Caption: Workflow for the real-time PCR-based ALKBH3 demethylase assay.

MTT_Assay_Workflow start Start seed Seed DU145 Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability read->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.

References

Preclinical Profile of Huhs015: A Novel PCA-1/ALKBH3 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Huhs015, a small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB Homolog 3 (ALKBH3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA/RNA demethylases in oncology.

Core Concepts and Mechanism of Action

This compound is a potent inhibitor of PCA-1/ALKBH3, an enzyme belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily.[1] PCA-1/ALKBH3 functions as a demethylase, removing methyl groups from nucleic acids, specifically targeting 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) in single-stranded DNA (ssDNA) and transfer RNA (tRNA).[2][3][4] In several cancer types, including prostate cancer, the upregulation of PCA-1/ALKBH3 is associated with tumor progression and resistance to therapy.[2][5]

By inhibiting PCA-1/ALKBH3, this compound leads to an accumulation of these methylated bases. This accumulation can disrupt DNA integrity and interfere with protein synthesis, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[2][3][5] This targeted mechanism of action suggests a potential for therapeutic intervention in cancers that overexpress PCA-1/ALKBH3.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Huhs015_Mechanism_of_Action cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell with this compound Treatment Methylated_DNA_RNA Methylated DNA/RNA (1-meA, 3-meC) ALKBH3 PCA-1/ALKBH3 Methylated_DNA_RNA->ALKBH3 Demethylated_DNA_RNA Demethylated DNA/RNA ALKBH3->Demethylated_DNA_RNA Accumulated_Methylated_DNA_RNA Accumulated Methylated DNA/RNA DNA_Integrity DNA Integrity Demethylated_DNA_RNA->DNA_Integrity Protein_Synthesis Normal Protein Synthesis Demethylated_DNA_RNA->Protein_Synthesis Cell_Proliferation Controlled Cell Proliferation DNA_Integrity->Cell_Proliferation Protein_Synthesis->Cell_Proliferation This compound This compound This compound->ALKBH3 DNA_Damage DNA Damage Accumulated_Methylated_DNA_RNA->DNA_Damage Impaired_Protein_Synthesis Impaired Protein Synthesis Accumulated_Methylated_DNA_RNA->Impaired_Protein_Synthesis Reduced_Proliferation Reduced Cell Proliferation/ Apoptosis DNA_Damage->Reduced_Proliferation Impaired_Protein_Synthesis->Reduced_Proliferation

Mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
IC500.67 µM-PCA-1/ALKBH3 Enzyme Assay[6]
EffectSignificant growth suppressionDU145 (prostate cancer)Cell Proliferation Assay[6]

Table 2: In Vivo Efficacy of this compound in DU145 Xenograft Model

DoseAdministration RouteTreatment DurationOutcomeReference
32 mg/kgSubcutaneousDaily for 6 daysSignificant tumor growth inhibition[6]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesAdministration RouteReference
Bioavailability (BA)7.2%RatOral[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of DU145 human prostate cancer cells.

Materials:

  • DU145 human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest DU145 cells during their logarithmic growth phase. Resuspend the cells in complete medium and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed DU145 cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (serial dilutions) incubate_24h->treat_this compound incubate_72h Incubate 72h treat_this compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the in vitro cell proliferation (MTT) assay.
In Vivo Tumor Xenograft Model

This protocol outlines the establishment and use of a subcutaneous DU145 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a preclinical in vivo model of prostate cancer.

Materials:

  • DU145 human prostate cancer cells

  • Male athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound formulation for subcutaneous injection

  • Vehicle control solution

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

  • Animal housing facility compliant with ethical guidelines

Procedure:

  • Cell Preparation: Culture DU145 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 32 mg/kg) or the vehicle control subcutaneously daily for the specified duration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.

Xenograft_Model_Workflow start Start prepare_cells Prepare DU145 cells with Matrigel start->prepare_cells implant_cells Subcutaneously implant cells into nude mice prepare_cells->implant_cells monitor_tumor Monitor tumor growth implant_cells->monitor_tumor randomize_mice Randomize mice (tumor volume ~100-200 mm³) monitor_tumor->randomize_mice treat_mice Treat with this compound or vehicle randomize_mice->treat_mice measure_tumor Measure tumor volume and body weight treat_mice->measure_tumor end_of_study End of study measure_tumor->end_of_study Pre-defined endpoint analyze_data Analyze data (Tumor growth inhibition) end_of_study->analyze_data end End analyze_data->end

Workflow for the in vivo DU145 xenograft model.
PCA-1/ALKBH3 Demethylase Activity Assay

This is a representative protocol for measuring the enzymatic activity of PCA-1/ALKBH3 and the inhibitory effect of this compound. This method is based on a real-time PCR approach.[8]

Objective: To quantify the demethylase activity of recombinant PCA-1/ALKBH3 and to determine the inhibitory potency of this compound.

Materials:

  • Recombinant human PCA-1/ALKBH3 protein

  • Oligonucleotide substrate containing a single 3-methylcytosine (3-meC)

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Real-time PCR instrument, primers, and probe specific for the demethylated product

  • Stop solution (e.g., EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the 3-meC containing oligonucleotide substrate, and varying concentrations of this compound. Add the recombinant PCA-1/ALKBH3 enzyme to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution and heating the mixture (e.g., 95°C for 5 minutes).

  • Quantitative PCR: Use the reaction product as a template for a real-time PCR assay. The primers and probe are designed to specifically amplify the demethylated product.

  • Data Analysis: The amount of demethylated product is quantified based on the Ct values from the real-time PCR. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the untreated control. The IC50 value is determined from the dose-response curve.

Combination Therapy Studies

Preclinical investigations have also explored the potential of this compound in combination with existing anticancer drugs. A study investigating the effect of this compound in combination with various prostate cancer drugs found that it exhibited a synergistic effect with docetaxel (B913) and other DNA-acting agents in vitro.[9] In vivo, the combination of this compound and docetaxel showed notable effects in the DU145 xenograft model.[9] These findings suggest that combining a PCA-1/ALKBH3 inhibitor like this compound with standard chemotherapy could be a promising strategy to enhance treatment efficacy.[9]

Challenges and Future Directions

A significant challenge identified in the preclinical development of this compound is its metabolic instability and poor bioavailability.[10] To address this, a sodium salt of this compound was developed, which demonstrated improved pharmacokinetic parameters and enhanced anti-proliferative effects in a xenograft model.[10]

Future research should focus on further optimizing the pharmacokinetic properties of this compound and its derivatives. Additionally, expanding the evaluation of this compound to other cancer models with high PCA-1/ALKBH3 expression is warranted. Comprehensive toxicology and safety pharmacology studies will also be crucial before advancing to clinical trials.

Conclusion

The preclinical data for this compound demonstrate its potential as a first-in-class inhibitor of PCA-1/ALKBH3 for the treatment of cancer. Its well-defined mechanism of action, potent in vitro and in vivo activity against prostate cancer models, and the potential for synergistic effects with existing chemotherapies provide a strong rationale for its continued development. Further optimization and comprehensive safety assessments will be critical next steps in translating this promising preclinical candidate into a novel therapeutic for patients.

References

The Selectivity Profile of Huhs015: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Huhs015, a potent small-molecule inhibitor of the human DNA/RNA demethylase ALKBH3 (AlkB Homolog 3), also known as Prostate Cancer Antigen-1 (PCA-1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.

Quantitative Selectivity Data

This compound has been identified as a potent inhibitor of ALKBH3. The available quantitative data on its inhibitory activity is summarized below. It is important to note that a comprehensive selectivity profile of this compound against all members of the human ALKBH family (ALKBH1-8 and FTO) is not currently available in the public domain.

TargetAssay TypeIC50 (μM)Cell LineIC50 (μM)Reference
ALKBH3/PCA-1Enzymatic Assay0.67DU145 (Prostate)2.2[1][2]

Note: The DU145 cell line is a human hormone-independent prostate cancer cell line.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of ALKBH3. ALKBH3 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes methyl groups from nucleic acids, with a preference for 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) in single-stranded DNA and RNA, particularly transfer RNA (tRNA).

The inhibition of ALKBH3 by this compound leads to an accumulation of these methylated bases. In the context of tRNA, the demethylation by ALKBH3 is a crucial step in regulating protein synthesis and cell survival. Specifically, ALKBH3-mediated demethylation of tRNA makes it susceptible to cleavage by angiogenin (B13778026) (ANG), leading to the generation of tRNA-derived small RNAs (tDRs). These tDRs can enhance ribosome biogenesis and inhibit apoptosis, thereby promoting cancer cell proliferation. By blocking this initial demethylation step, this compound disrupts this pro-survival pathway.

ALKBH3_Pathway ALKBH3 Signaling Pathway in Cancer cluster_tRNA tRNA Maturation & Function cluster_cellular_effects Cellular Outcomes Methylated_tRNA Methylated tRNA (m1A, m3C) ALKBH3 ALKBH3 Demethylase Methylated_tRNA->ALKBH3 Substrate Demethylated_tRNA Demethylated tRNA ANG Angiogenin (ANG) Demethylated_tRNA->ANG Cleavage by tDRs tRNA-derived Small RNAs (tDRs) Protein_Synthesis Increased Protein Synthesis tDRs->Protein_Synthesis Apoptosis_Inhibition Inhibition of Apoptosis tDRs->Apoptosis_Inhibition ANG->tDRs Generates Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Apoptosis_Inhibition->Cell_Proliferation ALKBH3->Demethylated_tRNA Demethylates This compound This compound This compound->ALKBH3 Inhibits

ALKBH3-mediated tRNA demethylation pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ALKBH3 Demethylase Activity Assay

This protocol describes a method to quantify the enzymatic activity of recombinant ALKBH3 and assess the inhibitory potential of compounds like this compound.

Demethylase_Assay_Workflow Workflow for In Vitro ALKBH3 Demethylase Assay Start Start Prepare_Reaction 1. Prepare Reaction Mixture (Buffer, Co-factors, Substrate) Start->Prepare_Reaction Add_Enzyme_Inhibitor 2. Add Recombinant ALKBH3 and Test Inhibitor (this compound) Prepare_Reaction->Add_Enzyme_Inhibitor Incubate 3. Incubate at 37°C Add_Enzyme_Inhibitor->Incubate Quench_Reaction 4. Quench Reaction (e.g., with EDTA or heat) Incubate->Quench_Reaction Quantify_Product 5. Quantify Demethylated Product (e.g., LC-MS/MS or qPCR) Quench_Reaction->Quantify_Product Analyze_Data 6. Analyze Data and Calculate IC50 Quantify_Product->Analyze_Data End End Analyze_Data->End

A generalized workflow for determining ALKBH3 inhibitory activity.

Materials:

  • Recombinant human ALKBH3 protein

  • Methylated substrate (e.g., single-stranded DNA or RNA oligonucleotide containing 3-methylcytosine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

  • Co-factors:

    • Fe(II) sulfate (B86663) (e.g., 40 µM)

    • 2-oxoglutarate (α-ketoglutarate) (e.g., 100 µM)

    • Ascorbic acid (e.g., 2 mM)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Quenching solution (e.g., EDTA)

  • 96-well reaction plate

  • Instrumentation for quantification (e.g., LC-MS/MS system or qPCR machine)

Procedure:

  • Prepare a master mix of the assay buffer containing the co-factors and the methylated substrate at the desired final concentrations.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the recombinant ALKBH3 enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of demethylated product. This can be achieved through various methods, such as:

    • LC-MS/MS: Directly measure the ratio of methylated to unmethylated substrate.

    • qPCR-based assay: Design primers that selectively amplify the demethylated product.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (WST-1)

This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Prostate cancer cell line (e.g., DU145)

  • Complete cell culture medium

  • This compound

  • WST-1 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Incubate the plate for an additional 1-4 hours, allowing the viable cells to metabolize the WST-1 into a colored formazan (B1609692) product.

  • Measure the absorbance of each well at the appropriate wavelength (typically around 450 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the biological functions of ALKBH3. Its potent and specific inhibition of ALKBH3's demethylase activity disrupts a key pathway involved in cancer cell proliferation, making it a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its selectivity against other ALKBH family members is warranted to fully characterize its off-target profile and therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the activity and mechanism of this compound.

References

Methodological & Application

Huhs015 protocol for in vitro cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Huhs015" does not correspond to a publicly documented or commercially available cell line or protocol. The following application notes and protocols are provided as a representative example for a hypothetical human cell line, here designated "this compound," presumed to be of human origin. The methodologies described are based on established best practices for in vitro mammalian cell culture and are intended to serve as a detailed template for researchers, scientists, and drug development professionals.

Application Notes: this compound Cell Line

Introduction

The this compound cell line is a hypothetical, adherent human cell line. These cells are presumed to be epithelial-like in morphology and are suitable for a variety of in vitro studies. As with any cell line, proper handling and aseptic technique are critical to ensure the reproducibility and validity of experimental results. The following protocols provide a comprehensive guide for the culture and maintenance of this compound cells.

Applications

Due to their presumed human origin and adherent nature, this compound cells can be a valuable tool for a range of research applications, including but not limited to:

  • Cell-based assays: High-throughput screening for drug discovery and toxicology studies.

  • Molecular biology: Studies of gene expression, protein function, and signal transduction.

  • Cancer research: Investigation of cellular mechanisms driving tumorigenesis and therapeutic resistance.

  • Bioproduction: Transient or stable expression of recombinant proteins.

Quality Control

Consistent and reproducible results depend on maintaining a high-quality cell culture. The following quality control measures are essential:

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cell physiology and experimental outcomes.

  • Cell Line Authentication: Periodically verify the identity of the cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated with another cell line.

  • Viability and Growth Monitoring: Routinely assess cell viability using methods such as trypan blue exclusion and monitor population doubling times to ensure culture health.

Quantitative Data Summary

Table 1: this compound Culture and Subculture Parameters

ParameterRecommendationNotes
Seeding Density1.5 x 10⁴ - 3.0 x 10⁴ cells/cm²Lower densities for initial seeding, higher for faster confluence.
Subculture Ratio1:3 to 1:6Adjust based on growth rate; a 1:4 split is typical.
Confluence at Passaging80-90%Do not allow cells to become fully confluent.
Expected Cell Yield~1.0 x 10⁵ cells/cm² at 85% confluenceVaries with culture conditions and passage number.
Incubation Conditions37°C, 5% CO₂, 95% humidityStandard conditions for mammalian cell culture.
Cryopreservation Density1.0 x 10⁶ - 2.0 x 10⁶ viable cells/mLEnsures good recovery upon thawing.

Table 2: Preparation of Complete Growth Medium

ComponentStock ConcentrationVolume to Add (for 500 mL)Final Concentration
DMEM, high glucose1X445 mL~89%
Fetal Bovine Serum (FBS)100%50 mL10%
Penicillin-Streptomycin100X (10,000 U/mL)5 mL1X (100 U/mL)

Experimental Protocols

Protocol 1: Thawing of Cryopreserved this compound Cells

This protocol describes the procedure for recovering this compound cells from cryogenic storage.

  • Pre-warm 10 mL of complete growth medium in a 15 mL conical tube in a 37°C water bath.

  • Remove a vial of cryopreserved this compound cells from liquid nitrogen storage.

  • Immediately place the lower half of the vial in the 37°C water bath to thaw the contents rapidly. Do not submerge the cap.

  • Once only a small ice crystal remains (1-2 minutes), remove the vial from the water bath and decontaminate the exterior with 70% ethanol.

  • Inside a biological safety cabinet, use a P1000 pipette to slowly transfer the thawed cell suspension into the pre-warmed medium in the 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature to pellet the cells and remove residual cryoprotectant.

  • Aspirate the supernatant, being careful not to disturb the cell pellet.

  • Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the entire cell suspension into a T-75 culture flask.

  • Place the flask in a 37°C, 5% CO₂ incubator.

  • Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Protocol 2: Subculturing (Passaging) of this compound Cells

This protocol outlines the steps for routine passaging of adherent this compound cells.

  • Pre-warm complete growth medium, Trypsin-EDTA (0.25%), and DPBS (Ca²⁺/Mg²⁺-free) in a 37°C water bath.

  • Aspirate the spent culture medium from the T-75 flask containing 80-90% confluent this compound cells.

  • Gently wash the cell monolayer with 5-7 mL of sterile DPBS to remove any residual serum that may inhibit trypsin activity. Aspirate the DPBS.

  • Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 3-5 minutes, or until cells begin to detach. Observe under a microscope; cells should appear rounded.

  • Firmly tap the side of the flask to dislodge any remaining adherent cells.

  • Add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down several times to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new T-75 flasks with the desired number of cells (e.g., for a 1:4 split, add 25% of the cell suspension to a new flask) and add fresh complete growth medium to a total volume of 10-12 mL.

  • Place the new flasks in the incubator.

Protocol 3: Cryopreservation of this compound Cells

This protocol details the procedure for freezing this compound cells for long-term storage.

  • Harvest cells that are in the logarithmic growth phase and show high viability (>95%), following steps 2-9 of the subculturing protocol.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold (4°C) complete cryopreservation medium (e.g., 90% FBS, 10% DMSO) to a final density of 1.0 x 10⁶ - 2.0 x 10⁶ viable cells/mL.

  • Aliquot 1 mL of the cell suspension into each cryogenically-rated vial.

  • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C per minute.

  • Transfer the vials to a liquid nitrogen vapor phase tank for long-term storage.

Visualizations

cluster_growth_factor Extracellular Signal cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates start Start: 80-90% Confluent Cells wash 1. Aspirate Medium 2. Wash with DPBS start->wash trypsinize 3. Add Trypsin-EDTA 4. Incubate at 37°C wash->trypsinize neutralize 5. Neutralize with Complete Medium trypsinize->neutralize collect 6. Create Single-Cell Suspension neutralize->collect count 7. Count Viable Cells collect->count seed 8. Seed New Flasks at Target Density count->seed incubate 9. Incubate at 37°C, 5% CO₂ seed->incubate end_point End: New Subculture Established incubate->end_point

Application Notes and Protocols for the Use of Huhs015 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huhs015 is a potent small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), a DNA/RNA demethylase.[1] ALKBH3 is a significant prognostic factor in several cancers, including prostate cancer. The mechanism of action of this compound involves the inhibition of the enzymatic activity of ALKBH3, leading to an accumulation of methylated nucleic acids and a subsequent reduction in cancer cell proliferation.[1] This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model, specifically using the DU145 human prostate carcinoma cell line.

Data Presentation

The following table summarizes the representative in vivo efficacy of this compound in a DU145 mouse xenograft model. The data is based on graphical representations from preclinical studies.[2]

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 7 Tumor Volume (mm³) (Mean ± SEM)Day 14 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)Day 28 Tumor Volume (mm³) (Mean ± SEM)
Vehicle Control~200 ± 25~400 ± 50~750 ± 80~1200 ± 150~1800 ± 200
This compound (32 mg/kg)~200 ± 25~250 ± 30~300 ± 40~350 ± 50~400 ± 60

Note: The above data is an approximation derived from published graphical data and should be used for illustrative purposes. Actual results may vary.

Signaling Pathway

The ALKBH3 signaling pathway plays a crucial role in cancer progression. ALKBH3, a demethylase, removes methyl groups from tRNA, which can then be cleaved by angiogenin (B13778026) (ANG) to produce tRNA-derived small RNAs (tDRs). These tDRs can promote ribosome assembly and inhibit apoptosis, contributing to cancer cell proliferation and survival. Inhibition of ALKBH3 by this compound disrupts this pathway.

ALKBH3_Signaling_Pathway ALKBH3 Signaling Pathway in Cancer cluster_0 This compound Inhibition cluster_1 Cellular Processes This compound This compound ALKBH3 ALKBH3 (tRNA Demethylase) This compound->ALKBH3 Inhibits demethylated_tRNA Demethylated tRNA ALKBH3->demethylated_tRNA Demethylates VEGF_Pathway Tweak/Fn14-VEGF Signaling ALKBH3->VEGF_Pathway Activates methylated_tRNA Methylated tRNA methylated_tRNA->ALKBH3 Substrate ANG Angiogenin (ANG) demethylated_tRNA->ANG Cleaved by tDRs tRNA-derived small RNAs (tDRs) ANG->tDRs Generates Ribosome_Assembly Ribosome Assembly tDRs->Ribosome_Assembly Promotes Apoptosis Apoptosis tDRs->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Ribosome_Assembly->Cell_Proliferation Apoptosis->Cell_Proliferation Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Angiogenesis->Cell_Proliferation

Caption: ALKBH3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: DU145 human prostate carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting:

    • Grow DU145 cells to 80-90% confluency.

    • Wash cells with sterile PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile, serum-free medium or PBS.

    • Determine cell viability using a trypan blue exclusion assay (viability should be >95%).

    • Resuspend the cell pellet to the desired concentration for injection.

Mouse Xenograft Model Establishment
  • Animal Model: Male athymic BALB/c nude mice, 6-8 weeks old.

  • Cell Preparation for Injection:

    • Resuspend DU145 cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.

    • The final cell concentration should be between 1 x 10⁷ and 8 x 10⁷ cells/mL.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Palpate the injection site 2-3 times per week to monitor for tumor formation.

    • Once tumors are palpable, measure the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

    • Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-200 mm³.

    • Monitor the body weight of the mice 2-3 times per week.

Preparation and Administration of this compound
  • Dosage: 32 mg/kg body weight.

  • Formulation Options:

    • Option A (Suspension): Suspend this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

    • Option B (Suspension): Prepare a 2.5 mg/mL suspended solution by adding 10% DMSO and 90% (20% SBE-β-CD in Saline). Use ultrasonic agitation to aid dissolution.[3]

    • Option C (Vehicle Control): 50% DMSO, 15% EtOH, and 35% sterile water.[2]

  • Administration:

    • Administer this compound or the vehicle control via subcutaneous injection once daily.

    • The treatment duration can vary, with studies reporting treatment for 6 to 28 days.[2][4]

Experimental Workflow

The following diagram illustrates the general workflow for a this compound efficacy study in a DU145 xenograft model.

Xenograft_Workflow This compound Xenograft Experiment Workflow start Start cell_culture DU145 Cell Culture (RPMI-1640, 10% FBS) start->cell_culture cell_prep Cell Preparation (Harvest & Resuspend in Matrigel) cell_culture->cell_prep inoculation Subcutaneous Inoculation in Athymic Nude Mice cell_prep->inoculation tumor_growth Tumor Growth Monitoring (Calipers, 2-3x/week) inoculation->tumor_growth randomization Randomization (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint (e.g., 28 days or tumor size limit) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: General workflow for a this compound mouse xenograft study.

Disclaimer

This document is intended for research use only. The protocols and data presented are based on published scientific literature and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Determining the Optimal Concentration of Huhs015 for DU145 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huhs015 is a potent small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), a DNA/RNA demethylase.[1][2] Elevated expression of ALKBH3 has been observed in prostate cancer and is associated with a hormone-independent state.[3] Inhibition of ALKBH3 by this compound has been demonstrated to suppress the growth of the human prostate cancer cell line DU145, both in vitro and in vivo, making it a promising candidate for therapeutic development.[2] These application notes provide detailed protocols for determining the optimal concentration of this compound for inhibiting DU145 cell proliferation.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound on DU145 Cells

ParameterValueReference
In Vitro
TargetPCA-1/ALKBH3[1]
Cell LineDU145 (human prostate carcinoma)[2]
IC50 (Enzymatic Assay)0.67 µM[1]
IC50 (Cell Growth Inhibition)2.2 µM
Assay TypeWST-1 Assay
In Vivo
Animal ModelNude mice with DU145 xenografts[1][2]
Administration RouteSubcutaneous injection[1][2]
Dosage32 mg/kg[1][2]
Dosing ScheduleDaily for 6 days[1][2]
OutcomeSignificant suppression of tumor growth[2]

Experimental Protocols

In Vitro Determination of Optimal this compound Concentration using WST-1 Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on DU145 cells.

Materials:

  • DU145 human prostate cancer cell line

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Protocol:

  • Cell Culture: Culture DU145 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest DU145 cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

In Vivo Evaluation of Optimal this compound Concentration in a DU145 Xenograft Model

This protocol describes the establishment of a DU145 xenograft model and the subsequent treatment with this compound.

Materials:

  • DU145 cells

  • Male athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound

  • Vehicle for injection (e.g., 0.5% methylcellulose (B11928114) or a formulation for the sodium salt of this compound)

  • Sterile syringes and needles

  • Calipers

Protocol:

  • Cell Preparation for Injection:

    • Harvest DU145 cells and resuspend them in serum-free medium or PBS.

    • Mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of approximately 8 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell/Matrigel suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers (Volume = (Length x Width²)/2).

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Sonication may be required to achieve a uniform suspension.[4] Alternatively, to improve solubility and bioavailability, a sodium salt of this compound can be used.[5]

    • Administer this compound subcutaneously at a dose of 32 mg/kg daily for 6 consecutive days.[1][2] The control group should receive an equivalent volume of the vehicle.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the experiment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Mandatory Visualization

Signaling Pathway of this compound Action in DU145 Cells

Huhs015_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Effects in DU145 Cells This compound This compound PCA1 PCA-1 / ALKBH3 (Demethylase) This compound->PCA1 Inhibits Methylated_RNA Methylated tRNA (e.g., m1A, m3C) PCA1->Methylated_RNA Demethylates Apoptosis Apoptosis PCA1->Apoptosis Inhibits p21_p27 p21 / p27 PCA1->p21_p27 Suppresses expression of tDRs tRNA-derived Small RNAs (tDRs) Methylated_RNA->tDRs Cleavage by Angiogenin (Enhanced by demethylation) Ribosome_Assembly Ribosome Assembly tDRs->Ribosome_Assembly Promotes tDRs->Apoptosis Inhibits Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Leads to Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Supports Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Cell_Proliferation Inhibits

Caption: Signaling pathway of this compound in DU145 cells.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Culture DU145 Cells B Seed cells in 96-well plates A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Perform WST-1 Assay D->E F Measure Absorbance E->F G Generate Dose-Response Curve & Calculate IC50 F->G K Treat with optimal concentration of this compound G->K Inform In Vivo Dose H Implant DU145 cells in nude mice I Monitor tumor growth H->I J Randomize mice into groups I->J J->K L Monitor tumor volume and body weight K->L M Analyze tumor at end of study L->M

Caption: Experimental workflow for this compound concentration optimization.

References

Application Notes and Protocols for HUHS015 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of HUHS015, a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as α-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3).[1][2] Adherence to these guidelines is crucial for ensuring the stability, solubility, and experimental reproducibility of the compound.

Compound Information

This compound is a small molecule inhibitor of the DNA/RNA repair enzyme PCA-1/ALKBH3, which is a significant prognostic factor in various cancers, including prostate cancer.[3] By inhibiting the demethylase activity of ALKBH3, this compound leads to the accumulation of methylated nucleic acids, subsequently reducing cancer cell proliferation.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1453097-13-6[1]
Molecular Formula C₁₉H₁₈N₄O[1]
Molecular Weight 318.37 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥98%[1]
IC₅₀ for PCA-1 0.67 µM[2]
Solubility and Storage

The poor solubility of this compound is a critical factor to consider during stock solution preparation.[4][5] To overcome this, specific solvent systems and handling procedures are required. A sodium salt form of this compound has been developed to improve bioavailability.[4][5]

Table 2: Solubility Data for this compound

SolventSolubilityReference
DMSO ≥ 34 mg/mL (106.79 mM)[2]
DMSO 1 mg/mL[1]
DMF Slightly soluble[1]
Ethanol Slightly soluble[1]
DMSO:PBS (pH 7.2) (1:6) 0.14 mg/mL[1]
10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (Suspended solution)[2]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (Clear solution)[2]

Storage Conditions: Proper storage is essential to maintain the stability of this compound.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureStabilityReference
Solid Powder -20°C3 years[2][6]
4°C2 years[2]
In Solvent -80°C2 years[2]
-20°C1 year[1][2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol is suitable for preparing a high-concentration stock solution in DMSO for subsequent dilution in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 106.79 mM).[2]

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 3.

G cluster_workflow Experimental Workflow: In Vitro Stock Preparation start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_sol Fully Dissolved? dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes store Store at -20°C or -80°C aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for preparing this compound in vitro stock solution.

Protocol 2: Preparation of Formulation for In Vivo Administration

This protocol describes the preparation of this compound formulations suitable for subcutaneous or intraperitoneal injection in animal models. Due to its low aqueous solubility, co-solvents and vehicles are necessary.

Materials:

  • This compound powder

  • DMSO

  • Corn oil or (20% SBE-β-CD in Saline)

  • Sterile tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

Option A: Clear Solution using Corn Oil[2]

  • Prepare a 10% DMSO in corn oil vehicle by adding 1 part DMSO to 9 parts corn oil.

  • Weigh the required amount of this compound.

  • Add a small amount of DMSO to the this compound powder to create a paste.

  • Gradually add the 10% DMSO in corn oil vehicle to the paste while vortexing to achieve the final desired concentration (e.g., ≥ 2.5 mg/mL).

  • Continue to vortex until a clear solution is obtained.

Option B: Suspended Solution using SBE-β-CD[2]

  • Prepare a vehicle of 10% DMSO in a 20% SBE-β-CD saline solution.

  • Weigh the necessary amount of this compound.

  • Add the vehicle to the powder to reach the target concentration (e.g., 2.5 mg/mL).

  • Vortex vigorously. This will result in a suspended solution.

  • Use of an ultrasonic bath is recommended to ensure a uniform suspension before administration.

Signaling Pathway

This compound functions by inhibiting the enzymatic activity of PCA-1/ALKBH3, an Fe(II) and α-ketoglutarate-dependent dioxygenase.[3] This enzyme is responsible for the demethylation of specific methylated bases in both DNA and RNA, such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC).[3][7] Inhibition of PCA-1/ALKBH3 by this compound leads to the accumulation of these methylated bases, which can disrupt nucleic acid function, leading to reduced cell proliferation and tumor growth suppression.[1][3]

G cluster_pathway This compound Mechanism of Action This compound This compound alkbh3 PCA-1 / ALKBH3 (DNA/RNA Demethylase) This compound->alkbh3 Inhibits demethylation Demethylation of 1-meA and 3-meC alkbh3->demethylation accumulation Accumulation of Methylated Nucleic Acids demethylation->accumulation Prevents proliferation Reduced Cancer Cell Proliferation accumulation->proliferation tumor_growth Suppression of Tumor Growth proliferation->tumor_growth

Caption: this compound inhibits PCA-1/ALKBH3, leading to reduced cell proliferation.

References

Application Notes and Protocols for Huhs015 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the PCA-1/ALKBH3 inhibitor, Huhs015, in animal models. The protocols detailed below are based on findings from preclinical studies and are intended to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is a small molecule inhibitor of prostate cancer antigen-1 (PCA-1)/AlkB homolog 3 (ALKBH3), a demethylase implicated in cancer progression. Due to its poor aqueous solubility, the administration of this compound in animal studies requires careful consideration of the formulation and route of delivery to achieve optimal bioavailability and therapeutic efficacy. A sodium salt formulation of this compound has been developed to improve its solubility and pharmacokinetic profile. This document outlines the protocols for subcutaneous, oral, and intravenous administration of this compound and its sodium salt, summarizes the available pharmacokinetic data, and illustrates the compound's mechanism of action.

Data Presentation: Pharmacokinetic Parameters

The choice of administration route significantly impacts the pharmacokinetic profile of this compound. The following tables summarize the available quantitative data for both this compound and its sodium salt formulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Bioavailability (%)Key Findings
Oral327.2Low bioavailability observed.
Subcutaneous32-Insoluble material remained at the injection site, suggesting poor absorption.[1]

Table 2: Comparative Pharmacokinetics of this compound vs. This compound Sodium Salt in Rats

CompoundAdministration RouteKey Pharmacokinetic Improvement
This compound Sodium SaltSubcutaneous8-fold increase in Area Under the Curve (AUC) compared to this compound free base.[1]

Note: Detailed quantitative values for Cmax, Tmax, and half-life for all routes are not consistently reported in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in animal studies, compiled from various research articles.

Subcutaneous (SC) Administration

Subcutaneous injection is a common route for assessing the anti-tumor efficacy of this compound in xenograft models.

Objective: To achieve sustained local delivery of this compound for efficacy studies.

Materials:

  • This compound or this compound sodium salt

  • Vehicle (select one):

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal model (e.g., nude mice bearing DU145 tumor xenografts)

Protocol:

  • Formulation Preparation:

    • For Vehicle A: Dissolve this compound in DMSO first, then add ethanol, and finally sterile water to the desired final concentration (e.g., for a 32 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 6.4 mg/mL).

    • For Vehicle B: Suspend this compound in 0.5% methylcellulose solution. Use a vortex mixer or sonicator to ensure a uniform suspension.

  • Animal Preparation: Gently restrain the mouse. Shave the hair from the injection site on the flank or the back of the neck to allow for clear observation.

  • Injection:

    • Pinch the loose skin at the injection site to form a tent.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Slowly inject the formulation into the subcutaneous space.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Observe the animal for any signs of distress or local irritation at the injection site. Monitor tumor growth as per the experimental design.

Oral (PO) Administration

Oral gavage is used to assess the systemic bioavailability and efficacy of this compound following gastrointestinal absorption.

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (flexible, ball-tipped, 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL)

  • Animal model (e.g., rats)

Protocol:

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose to the desired concentration (e.g., for a 32 mg/kg dose in a 200g rat with a gavage volume of 1 mL, the concentration would be 6.4 mg/mL).

  • Animal Handling: Gently but firmly restrain the animal. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.

    • Moisten the tip of the gavage needle with sterile water or saline.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the this compound suspension.

    • Withdraw the needle smoothly.

  • Post-Procedure Care: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Intravenous (IV) Administration

Intravenous injection allows for direct systemic administration of this compound, bypassing absorption barriers, which is crucial for pharmacokinetic studies.

Objective: To achieve 100% bioavailability for pharmacokinetic profiling.

Materials:

  • This compound sodium salt (recommended for better solubility)

  • Vehicle: Sterile saline (0.9% NaCl) or a solution containing a solubilizing agent such as 10% DMSO and 90% saline. Note: The optimal vehicle for intravenous administration of this compound is not explicitly detailed in the available literature. A formulation with good solubility and physiological compatibility is essential. The sodium salt is preferred.

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Animal model (e.g., rats or mice)

  • Restraining device or anesthesia as required by institutional guidelines.

Protocol:

  • Formulation Preparation: Dissolve this compound sodium salt in the chosen sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. Filter sterilization is recommended.

  • Animal Preparation: Depending on the injection site (e.g., tail vein in mice), the animal may need to be placed in a restrainer. Anesthesia may be used if required and justified in the experimental protocol.

  • Injection:

    • Identify the target vein (e.g., lateral tail vein). Wiping the area with an alcohol pad can help in visualization.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein can be confirmed by a flash of blood in the needle hub.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Observation: Monitor the animal for any adverse reactions during and after the injection.

Mandatory Visualizations

Signaling Pathway of this compound Action

Huhs015_Pathway cluster_this compound This compound cluster_ALKBH3 ALKBH3 Demethylase cluster_tRNA tRNA Processing cluster_Cellular_Effects Cellular Effects This compound This compound ALKBH3 ALKBH3 (PCA-1) This compound->ALKBH3 Inhibition demethylated_tRNA Demethylated tRNA ALKBH3->demethylated_tRNA Demethylation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) ALKBH3->Cell_Cycle_Arrest Suppression methylated_tRNA Methylated tRNA (m1A, m3C) methylated_tRNA->ALKBH3 tDRs tRNA-derived Small RNAs (tDRs) demethylated_tRNA->tDRs Cleavage by Angiogenin Protein_Synthesis Altered Protein Synthesis tDRs->Protein_Synthesis Modulation Apoptosis Apoptosis tDRs->Apoptosis Inhibition p21_p27 p21/p27 Upregulation Cell_Cycle_Arrest->p21_p27

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Phase (e.g., Subcutaneous this compound) randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection Daily/Weekly endpoint Study Endpoint: - Tumor Growth Inhibition Analysis - Tissue Collection treatment->endpoint data_collection->endpoint

Caption: Workflow for a typical in vivo efficacy study.

Logical Relationship of Formulation and Bioavailability

References

Application Notes and Protocols for Measuring Huhs015 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vivo efficacy of Huhs015, a small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3. The protocols detailed below are designed for researchers in oncology and drug development to assess the anti-tumor activity of this compound in a preclinical setting.

Introduction to this compound

This compound is an inhibitor of the DNA/RNA repair enzyme PCA-1/ALKBH3, which is a significant prognostic factor in various cancers, including prostate cancer. By inhibiting the demethylase activity of ALKBH3, this compound leads to an accumulation of methylated nucleic acids, subsequently reducing cancer cell proliferation.[1] In vivo studies have demonstrated its ability to suppress the growth of human hormone-independent prostate cancer cells (DU145) in mouse xenograft models.[2][3][4] To enhance its therapeutic potential, a sodium salt form of this compound was developed to improve solubility and bioavailability, resulting in a significant increase in tumor growth suppression.[1] Furthermore, this compound has shown synergistic effects when combined with standard chemotherapeutic agents like docetaxel.

Core Efficacy Endpoint: Tumor Growth Inhibition

The primary measure of this compound efficacy in vivo is the assessment of tumor growth inhibition in a xenograft model. This involves the subcutaneous implantation of cancer cells into immunocompromised mice and subsequent monitoring of tumor volume following treatment with this compound.

Experimental Protocol: DU145 Subcutaneous Xenograft Model

This protocol outlines the establishment of a DU145 human prostate cancer xenograft model in athymic nude mice.

Materials:

  • DU145 human prostate carcinoma cell line

  • Growth Medium (e.g., EMEM or RPMI 1640 supplemented with 10% FBS and 2 mM L-Glutamine)

  • Athymic nude mice (e.g., BALB/c nu/nu), 10-12 weeks old

  • Matrigel (optional, can improve tumor take rate)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture DU145 cells at 37°C in a 5% CO₂ humidified incubator. Passage cells every 3-4 days when they reach 80-90% confluency, using passages 5-25 for xenograft implantation.

  • Cell Preparation for Injection: On the day of injection, harvest cells in their logarithmic growth phase by trypsinization. Wash the cells with sterile PBS and perform a viable cell count using a method like trypan blue exclusion to ensure >90% viability. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Palpate the injection sites up to three times a week until tumors are established. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • This compound Administration:

    • Dosage: A previously reported effective dose is 32 mg/kg.

    • Administration: Administer this compound via subcutaneous injection daily for a specified period (e.g., 6 days). A vehicle control group (e.g., saline or the formulation vehicle for this compound) should be included.

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .

  • Animal Welfare: Monitor the body weight of the mice three times a week as an indicator of general health. Euthanize animals if the tumor size reaches the predetermined study endpoint (e.g., 2000 mm³) or if there are signs of excessive distress.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and document with digital imaging. Tissues can be processed for further analysis (e.g., snap-frozen in liquid nitrogen, fixed in formalin for histology).

Data Presentation: Tumor Growth Inhibition
GroupTreatmentNumber of Animals (n)Initial Mean Tumor Volume (mm³)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
1Vehicle Control
2This compound (32 mg/kg)
3Positive Control (e.g., Docetaxel)

Tumor Growth Inhibition (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Secondary Efficacy Endpoints: Mechanism of Action

To further elucidate the in vivo efficacy of this compound, secondary endpoints focusing on its mechanism of action, such as the induction of apoptosis and modulation of target protein expression, should be assessed.

Experimental Protocol: In Vivo Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)

  • Proteinase K (optional, for permeabilization)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Blocking solution

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.

  • Permeabilization: Incubate sections with Proteinase K or a permeabilization buffer to allow the TdT enzyme to access the nuclear DNA.

  • TUNEL Reaction: Incubate the sections with the TdT reaction mix, which contains TdT and labeled dUTPs, in a humidified chamber at 37°C for 60 minutes.

  • Detection: If using an indirect method, incubate with the detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or an anti-label antibody conjugated to a fluorophore).

  • Counterstaining: Stain the nuclei with a suitable counterstain.

  • Imaging and Analysis: Mount the slides and visualize under a microscope. Apoptotic cells will show a positive signal (e.g., brown for chromogenic detection, or bright fluorescence). The apoptotic index can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields of view.

Data Presentation: Apoptosis Induction
GroupTreatmentApoptotic Index (%)Standard Deviation
1Vehicle Control
2This compound (32 mg/kg)
3Positive Control

Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100

Experimental Protocol: Protein Expression Analysis in Tumor Tissue

1. Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.

Materials:

  • FFPE tumor tissue sections

  • Deparaffinization and rehydration reagents

  • Antigen retrieval solution

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody (e.g., anti-ALKBH3, anti-Ki-67 for proliferation)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration: Prepare FFPE sections as described for the TUNEL assay.

  • Antigen Retrieval: Perform antigen retrieval as required for the specific primary antibody.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the target protein.

  • Counterstaining: Counterstain with hematoxylin to visualize the cell nuclei.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. Examine under a light microscope. The intensity and distribution of the staining can be semi-quantitatively scored.

2. Western Blotting

Western blotting is used to quantify the levels of specific proteins in tumor lysates.

Materials:

  • Frozen tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ALKBH3, anti-cleaved caspase-3, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by washing and incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control to quantify relative protein expression.

Data Presentation: Protein Expression Analysis

Immunohistochemistry Scoring:

GroupTreatmentALKBH3 Staining Score (0-3)Ki-67 Proliferation Index (%)
1Vehicle Control
2This compound (32 mg/kg)
3Positive Control

Western Blot Quantification:

GroupTreatmentRelative ALKBH3 ExpressionRelative Cleaved Caspase-3 Expression
1Vehicle Control
2This compound (32 mg/kg)
3Positive Control

Visualizations

Signaling Pathway of this compound

Huhs015_Pathway cluster_nucleus Nucleus cluster_drug cluster_effect m_RNA Methylated RNA/DNA ALKBH3 PCA-1/ALKBH3 m_RNA->ALKBH3 Substrate RNA_DNA Demethylated RNA/DNA Proliferation Cell Proliferation & Tumor Growth RNA_DNA->Proliferation Promotes ALKBH3->RNA_DNA Demethylation ALKBH3->Proliferation Enables This compound This compound This compound->ALKBH3 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: DU145 Cell Culture cell_prep Cell Preparation & Viability Check start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Establishment (100-200 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound / Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Downstream Analysis (Apoptosis, Protein Expression) euthanasia->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Logical Relationship of Efficacy Endpoints

Efficacy_Endpoints cluster_primary Primary Endpoint cluster_secondary Secondary Endpoints (Mechanism) This compound This compound Treatment TumorGrowth Tumor Growth Inhibition (Volume & Weight) This compound->TumorGrowth Directly Measures Overall Efficacy Apoptosis Increased Apoptosis (TUNEL Assay) This compound->Apoptosis Mechanistically Causes ProteinMod Target Protein Modulation (IHC / Western Blot) This compound->ProteinMod Mechanistically Causes TumorGrowth->Apoptosis Correlates with TumorGrowth->ProteinMod Correlates with

Caption: Relationship between primary and secondary efficacy endpoints.

References

Application Notes and Protocols: Combining HUHS015 with Docetaxel in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of the novel ALKBH3 inhibitor, HUHS015, with the standard-of-care chemotherapeutic agent, docetaxel (B913), presents a promising strategy for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated a synergistic and sustained anti-tumor effect when these two agents are used in combination in prostate cancer models. These application notes provide a summary of the key findings, detailed experimental protocols, and an overview of the underlying mechanisms of action to guide further research and development.

Mechanism of Action and Synergy

This compound is a small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3).[1] ALKBH3 is a DNA/RNA demethylase that plays a crucial role in the repair of alkylated DNA and RNA, and its overexpression is associated with poor prognosis in prostate cancer. By inhibiting ALKBH3, this compound leads to the accumulation of DNA and RNA methylation damage, ultimately suppressing cancer cell proliferation.

Docetaxel is a taxane-based chemotherapeutic that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1]

The synergistic effect of combining this compound and docetaxel is hypothesized to stem from a dual assault on cancer cell survival mechanisms. By inhibiting the DNA repair capabilities of cancer cells with this compound, they become more susceptible to the cytotoxic effects of docetaxel. This combination has been shown to elicit a more potent and sustained anti-cancer effect than either agent alone.[1][2]

Data Presentation

In Vitro Efficacy

While the synergistic effect of this compound and docetaxel has been confirmed in the DU145 human prostate cancer cell line, specific quantitative data on the combination, such as IC50 values of the combined treatment and Combination Index (CI) values, are not yet publicly available in the reviewed literature. The available information indicates that the combination elicits a synergistic and sustained effect, even after drug washout.[1][2]

In Vivo Efficacy

Studies in a DU145 xenograft mouse model have demonstrated the enhanced in vivo efficacy of the this compound and docetaxel combination. Administration of this compound in conjunction with docetaxel resulted in a more potent inhibition of tumor growth compared to docetaxel monotherapy.[3]

Table 1: In Vivo Treatment Regimens for DU145 Xenograft Model

Treatment GroupThis compound DosageDocetaxel DosageAdministration Schedule
ControlVehicleVehicleAs per experimental design
This compound Monotherapy32 mg/kg-Daily, subcutaneous
Docetaxel Monotherapy-1 mg/kg or 2.5 mg/kgAs per experimental design
Combination Therapy32 mg/kg1 mg/kg or 2.5 mg/kgConcurrent administration

Note: Specific tumor growth inhibition percentages and detailed tumor volume data for the combination groups are not yet available in the public domain.

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol is a general guideline for assessing the synergistic effects of this compound and docetaxel on DU145 prostate cancer cells using a WST-1 assay.

Materials:

  • DU145 human prostate cancer cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Docetaxel

  • 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with this compound alone, docetaxel alone, or a combination of both at various concentrations. Include a vehicle-only control group. A fixed-ratio combination (e.g., based on the IC50 ratio of the individual drugs) is often used for synergy studies.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. To determine synergy, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo DU145 Xenograft Model

This protocol outlines a general procedure for establishing and treating a subcutaneous DU145 xenograft model to evaluate the in vivo efficacy of the this compound and docetaxel combination.

Materials:

  • DU145 human prostate cancer cells

  • Matrigel

  • Male athymic nude mice (4-6 weeks old)

  • This compound

  • Docetaxel

  • Vehicle solutions for each drug

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest DU145 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration:

    • This compound: Administer daily via subcutaneous injection at a dosage of 32 mg/kg.

    • Docetaxel: Administer at 1 mg/kg or 2.5 mg/kg according to the planned schedule (e.g., once weekly, intraperitoneally).

    • Combination Group: Administer both this compound and docetaxel as described above.

    • Control Group: Administer the respective vehicles for each drug.

  • Data Collection: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

G cluster_2 This compound This compound ALKBH3 ALKBH3 (PCA-1) (DNA/RNA Demethylase) This compound->ALKBH3 DNA_Damage Accumulation of DNA/RNA Damage ALKBH3->DNA_Damage Prevents Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed synergistic mechanism of this compound and docetaxel in prostate cancer cells.

G start Start cell_culture Culture DU145 Prostate Cancer Cells start->cell_culture cell_prep Prepare Cell Suspension with Matrigel cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth to ~150mm³ injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound (32 mg/kg) - Docetaxel (1 or 2.5 mg/kg) - Combination randomization->treatment monitoring Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Tumor size limit analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental workflow for the in vivo DU145 xenograft study.

Conclusion

The combination of this compound and docetaxel holds significant promise as a therapeutic strategy for prostate cancer. The inhibition of the ALKBH3-mediated DNA repair pathway by this compound appears to sensitize cancer cells to the cytotoxic effects of docetaxel, leading to a synergistic anti-tumor response. The provided protocols offer a framework for researchers to further investigate this promising combination therapy. Future studies should focus on elucidating the precise molecular pathways underlying this synergy and on optimizing dosing and treatment schedules to maximize therapeutic benefit.

References

Application Notes and Protocols for Huhs015 Synergistic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huhs015 is a small molecule inhibitor of the DNA/RNA demethylase ALKBH3 (AlkB Homolog 3), also known as Prostate Cancer Antigen-1 (PCA-1). ALKBH3 is overexpressed in several cancers, including prostate cancer, and plays a crucial role in DNA and RNA repair by removing methyl groups from nucleic acids. Inhibition of ALKBH3 by this compound leads to the accumulation of DNA/RNA damage, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated that this compound exhibits a synergistic anti-cancer effect when combined with conventional chemotherapeutic agents such as docetaxel (B913) and cisplatin (B142131), particularly in prostate cancer models.[1][2] These application notes provide a comprehensive guide to designing and conducting in vitro studies to evaluate the synergistic potential of this compound.

Rationale for Synergistic Combinations

The synergistic effect of this compound with certain chemotherapeutics stems from complementary mechanisms of action:

  • This compound and Docetaxel: Docetaxel is a taxane (B156437) derivative that disrupts microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] ALKBH3 has been implicated in cell cycle progression. By inhibiting ALKBH3, this compound can potentiate the cell cycle arrest induced by docetaxel, leading to enhanced apoptosis.[4][5]

  • This compound and Cisplatin: Cisplatin is a platinum-based chemotherapy that forms DNA adducts, leading to DNA damage and triggering apoptosis. ALKBH3 is a key enzyme in the DNA damage response pathway, repairing alkylated DNA bases. Inhibition of ALKBH3 by this compound impairs the cancer cells' ability to repair cisplatin-induced DNA damage, thereby increasing the cytotoxic efficacy of cisplatin and leading to a synergistic induction of apoptosis.

Data Presentation: Quantitative Analysis of Synergy

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using methods such as the Combination Index (CI) and Isobologram analysis. The data generated from cell viability assays should be organized into clear and structured tables for easy interpretation and comparison.

Table 1: Single Agent IC50 Determination

Cell LineDrugIC50 (µM)
DU145This compoundValue
DU145DocetaxelValue
DU145CisplatinValue
PC-3This compoundValue
PC-3DocetaxelValue
PC-3CisplatinValue

Table 2: Combination Index (CI) Values for this compound and Docetaxel Combination

Cell LineThis compound (µM)Docetaxel (nM)Effect (Fraction Affected)CI ValueInterpretation
DU145Conc. 1Conc. AValueValueSynergy (CI < 1)
DU145Conc. 2Conc. BValueValueAdditive (CI = 1)
DU145Conc. 3Conc. CValueValueAntagonism (CI > 1)
PC-3Conc. 1Conc. AValueValueSynergy (CI < 1)

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Combination Index (CI) Values for this compound and Cisplatin Combination

Cell LineThis compound (µM)Cisplatin (µM)Effect (Fraction Affected)CI ValueInterpretation
DU145Conc. 1Conc. XValueValueSynergy (CI < 1)
DU145Conc. 2Conc. YValueValueAdditive (CI = 1)
DU145Conc. 3Conc. ZValueValueAntagonism (CI > 1)
PC-3Conc. 1Conc. XValueValueSynergy (CI < 1)

Mandatory Visualizations

ALKBH3_Pathway cluster_cellular_processes Cellular Processes cluster_downstream Downstream Effects Cisplatin Cisplatin DNA_damage DNA Damage (Alkylated Bases) Cisplatin->DNA_damage Induces Docetaxel Docetaxel Microtubule Microtubule Dynamics Docetaxel->Microtubule Disrupts This compound This compound ALKBH3 ALKBH3 (DNA/RNA Demethylase) This compound->ALKBH3 Inhibits Apoptosis Apoptosis DNA_damage->Apoptosis Triggers RNA_demethylation tRNA Demethylation (m1A, m3C) tDRs tRNA-derived small RNAs (tDRs) RNA_demethylation->tDRs Leads to generation of CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle CellCycle->Apoptosis Leads to ALKBH3->DNA_damage Repairs ALKBH3->RNA_demethylation Catalyzes CytC Cytochrome c Release tDRs->CytC Prevents binding to Apaf-1 Caspase Caspase Activation CytC->Caspase Activates Caspase->Apoptosis

Caption: Signaling pathway of this compound and its synergistic partners.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis A Cell Seeding (e.g., DU145, PC-3) B Single Agent Treatment (this compound, Docetaxel, Cisplatin) A->B C Combination Treatment (Fixed Ratio or Checkerboard) A->C G IC50 Determination B->G D Cell Viability Assay (MTT/MTS) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot Analysis (Apoptosis Markers) C->F H Combination Index (CI) Calculation D->H I Isobologram Analysis D->I J Statistical Analysis E->J F->J H->J I->J

Caption: General experimental workflow for synergy studies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS) for Synergy Analysis

This protocol determines the effect of this compound alone and in combination with docetaxel or cisplatin on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., DU145, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Docetaxel or Cisplatin (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of this compound (e.g., 0.1 to 50 µM), docetaxel (e.g., 0.1 to 100 nM), and cisplatin (e.g., 0.1 to 100 µM) in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Combination Treatment:

      • Fixed-Ratio Method: Determine the IC50 of each drug individually. Prepare combinations of this compound and the second drug at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1). Prepare serial dilutions of this combination.

      • Checkerboard Method: Prepare a matrix of concentrations for both drugs. For example, a 7x7 matrix with serial dilutions of this compound in the rows and the other drug in the columns.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • For single agents, plot dose-response curves and determine the IC50 values using software like GraphPad Prism.

    • For combinations, use software like CompuSyn to calculate the Combination Index (CI).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with other drugs using flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, docetaxel, or cisplatin alone or in combination at predetermined concentrations (e.g., IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol detects changes in the expression of key apoptosis-related proteins following combination treatment.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the expression of apoptosis markers between different treatment groups.

References

Application Notes and Protocols for Assessing Huhs015 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huhs015 is a small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3), a DNA/RNA repair enzyme that is a significant prognostic factor in various cancers, including prostate cancer.[1] The therapeutic potential of this compound is linked to its ability to inhibit the enzymatic demethylase activity of ALKBH3, leading to an accumulation of methylated nucleic acids and a subsequent reduction in cancer cell proliferation.[1] However, early studies have revealed challenges with the bioavailability of this compound, indicating that a thorough assessment of its pharmacokinetic properties is crucial for its development as a therapeutic agent.

These application notes provide a comprehensive guide to the methods and protocols for assessing the bioavailability of this compound. The document covers in vivo pharmacokinetic studies, in vitro metabolic stability assays, and in vitro intestinal permeability assays. Detailed protocols, data presentation tables, and visual diagrams of key pathways and workflows are included to facilitate the experimental design and data interpretation for researchers in the field of drug development.

Data Presentation

A clear understanding of the pharmacokinetic and metabolic profile of this compound is essential for its preclinical and clinical development. The following tables summarize the key quantitative data from various bioavailability assessment methods.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (32 mg/kg)Subcutaneous Administration (32 mg/kg)Subcutaneous Administration (Sodium Salt Formulation)
Maximum Serum Concentration (Cmax) 0.08 µg/mL (at 60 min)[2]Not ReportedNot Reported
Time to Maximum Concentration (Tmax) 60 min[2]Not ReportedNot Reported
Area Under the Curve (AUC) Not ReportedBaseline8-fold increase compared to this compound[3]
Oral Bioavailability (F%) 7.2%[4]Not ApplicableNot Applicable

Table 2: In Vitro Metabolic Stability of this compound

In Vitro SystemIncubation TimeTemperature% this compound Remaining
Rat Liver S9 Mixture10 min37°CNot Detected[2]
Rat Liver S9 Mixture10 min15°C42%[2]

Table 3: In Vitro Intestinal Permeability of this compound (Hypothetical Data)

Assay SystemDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Caco-2 MonolayerApical to Basolateral (A-B)Low (<1.0)>2.0
Caco-2 MonolayerBasolateral to Apical (B-A)ModerateNot Applicable

Note: Specific Papp values for this compound are not currently available in the public domain. The data presented here are hypothetical based on its known low oral bioavailability and are intended to serve as a template for data presentation. A compound with a Papp (A-B) of <1 x 10⁻⁶ cm/s is generally considered to have low permeability, while an efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the bioavailability of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG400)

  • Cannulas for intravenous administration and blood sampling

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • For intravenous administration, surgically implant cannulas in the jugular vein for dosing and the carotid artery or another suitable site for blood sampling a day before the experiment.

  • Dosing:

    • Oral Administration: Administer this compound suspended in the vehicle via oral gavage at a dose of 32 mg/kg.

    • Intravenous Administration: Administer this compound dissolved in the vehicle as a bolus injection through the jugular vein cannula at a lower dose (e.g., 1-5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at the following time points:

      • Oral: 0 (pre-dose), 15, 30, 60 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.

      • Intravenous: 0 (pre-dose), 2, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately place the collected blood in tubes containing anticoagulant and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method (see Protocol 4).

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and half-life) using non-compartmental analysis with appropriate software.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver S9 Fraction

Objective: To evaluate the metabolic stability of this compound in the presence of a broad range of phase I and phase II metabolic enzymes.

Materials:

  • This compound

  • Rat liver S9 fraction

  • NADPH regenerating system (or NADPH)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer

      • Rat liver S9 fraction (final protein concentration, e.g., 1 mg/mL)

      • This compound (final concentration, e.g., 1 µM)

    • Prepare control incubations without the NADPH regenerating system and/or S9 fraction to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and UDPGA.

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a threefold volume of ice-cold acetonitrile. The 0-minute time point is prepared by adding acetonitrile before the NADPH regenerating system.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Sample Analysis:

    • Analyze the supernatant to determine the concentration of the remaining this compound at each time point using a validated HPLC-MS/MS method (see Protocol 4).

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear part of the natural logarithm of the remaining compound concentration versus time plot.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of S9 protein).

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Permeability: Add the transport buffer containing this compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

    • Replace the volume of the collected sample with fresh transport buffer.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Monolayer Integrity Check:

    • After the permeability experiment, add Lucifer yellow to the apical side and measure its transport to the basolateral side to confirm the integrity of the cell monolayer.

  • Sample Analysis:

    • Determine the concentration of this compound in all collected samples using a validated HPLC-MS/MS method (see Protocol 4).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A x C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 4: Analytical Method for Quantification of this compound in Biological Samples

Objective: To accurately quantify the concentration of this compound in plasma and other biological matrices.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • S9 and Caco-2 Samples: Dilute the supernatant from the assay with the initial mobile phase as needed.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound in the corresponding matrix (e.g., blank plasma).

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Visual diagrams are provided to illustrate key concepts and workflows related to the assessment of this compound bioavailability.

G cluster_oral Oral Administration cluster_iv Intravenous Administration This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract Ingestion Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) GI Tract->Liver (First-Pass Metabolism) Absorption Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Low Bioavailability This compound (IV) This compound (IV) Systemic_Circulation_IV Systemic Circulation This compound (IV)->Systemic_Circulation_IV Direct Injection G Methylated DNA/RNA\n(e.g., 1-meA, 3-meC) Methylated DNA/RNA (e.g., 1-meA, 3-meC) ALKBH3 ALKBH3 Methylated DNA/RNA\n(e.g., 1-meA, 3-meC)->ALKBH3 Substrate Demethylated DNA/RNA Demethylated DNA/RNA ALKBH3->Demethylated DNA/RNA Demethylation Formaldehyde Formaldehyde ALKBH3->Formaldehyde Byproduct This compound This compound This compound->ALKBH3 Inhibition Accumulation of\nMethylated DNA/RNA Accumulation of Methylated DNA/RNA This compound->Accumulation of\nMethylated DNA/RNA Reduced Cancer\nCell Proliferation Reduced Cancer Cell Proliferation Accumulation of\nMethylated DNA/RNA->Reduced Cancer\nCell Proliferation Leads to G In Vivo Study In Vivo Study Pharmacokinetics Pharmacokinetics In Vivo Study->Pharmacokinetics In Vitro Assays In Vitro Assays Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Intestinal Permeability Intestinal Permeability In Vitro Assays->Intestinal Permeability Bioavailability Assessment Bioavailability Assessment Pharmacokinetics->Bioavailability Assessment Metabolic Stability->Bioavailability Assessment Intestinal Permeability->Bioavailability Assessment

References

Application Notes and Protocols: HUHS015 Treatment in 3D Spheroid Cultures of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research to bridge the gap between traditional 2D cell culture and in vivo tumor models. These models more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This document provides detailed application notes and protocols for the treatment of prostate cancer 3D spheroid cultures with HUHS015, a small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3).[1] this compound has demonstrated efficacy in suppressing the growth of prostate cancer cells, and its evaluation in 3D spheroid models is crucial for preclinical assessment.[2][3] The protocols outlined here are primarily focused on the use of the DU145 human hormone-independent prostate cancer cell line, which is a well-established model for studying advanced prostate cancer.[2][4]

Data Presentation

The following tables summarize key quantitative data regarding this compound and its effects on prostate cancer cells. While specific data for 3D spheroid models is limited in publicly available literature, the provided data from 2D cultures and in vivo models serves as a critical reference for designing and interpreting 3D spheroid experiments.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC₅₀ DU1450.67 µM
Assay Type 2D Cell ProliferationNot Specified

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model

TreatmentDosageDurationOutcomeReference
This compound32 mg/kg/day (s.c.)6 daysSignificant suppression of tumor growth
Control (0.5% methylcellulose)Not Applicable10 daysContinued tumor growth

Experimental Protocols

This section provides detailed protocols for the formation of prostate cancer spheroids, treatment with this compound, and subsequent analysis.

Protocol 1: Formation of DU145 Spheroids using the Liquid Overlay Technique

This protocol describes a straightforward method for generating spheroids by preventing cell attachment to the culture surface.

Materials:

  • DU145 cells

  • Complete culture medium (e.g., DMEM with 10% FCS and antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Agarose (B213101)

  • 96-well flat-bottom plates

  • Sterile conical tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Plate Coating:

    • Prepare a sterile 1.5% (w/v) solution of agarose in serum-free culture medium or PBS.

    • Heat the solution to dissolve the agarose completely and then cool it to approximately 40-50°C.

    • Dispense 50 µL of the agarose solution into each well of a 96-well plate.

    • Allow the agarose to solidify at room temperature for at least 30 minutes in a sterile environment.

  • Cell Preparation:

    • Culture DU145 cells in standard 2D culture flasks to 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.

    • Perform a cell count and determine cell viability, which should be >90%.

  • Spheroid Formation:

    • Dilute the cell suspension to a final concentration of 1 x 10⁴ cells/mL in complete culture medium.

    • Seed 200 µL of the cell suspension (containing 2,000 cells) into each agarose-coated well of the 96-well plate.

    • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Spheroid Maintenance:

    • Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 24-72 hours.

    • Change the culture medium every 2-3 days by carefully aspirating half of the medium (100 µL) and replacing it with fresh, pre-warmed medium.

Protocol 2: this compound Treatment of DU145 Spheroids

This protocol outlines the procedure for treating the formed spheroids with this compound.

Materials:

  • DU145 spheroids (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete culture medium

Procedure:

  • Prepare this compound Working Solutions:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected effective range (e.g., based on the 2D IC₅₀ of 0.67 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment:

    • After 72 hours of spheroid formation, carefully remove 100 µL of the old medium from each well.

    • Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment duration (e.g., 48, 72, or 96 hours).

Protocol 3: Analysis of Spheroid Viability (CellTiter-Glo® 3D Assay)

This protocol describes a method to assess the viability of spheroids after treatment.

Materials:

  • Treated DU145 spheroids (from Protocol 2)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Assay Preparation:

    • Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

    • Equilibrate the plate containing the spheroids to room temperature for approximately 30 minutes.

  • Lysis and ATP Measurement:

    • Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a 100 µL spheroid culture.

    • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Visualizations

Signaling Pathway

HUHS015_Mechanism cluster_1 Cellular Processes This compound This compound ALKBH3 ALKBH3 (PCA-1) Demethylase Activity This compound->ALKBH3 m3C 3-methylcytosine (m3C) in DNA/RNA ALKBH3->m3C Demethylates DNA_Damage Accumulation of Alkylated DNA/RNA ALKBH3->DNA_Damage Prevents Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation DNA_Damage->Proliferation

Caption: Mechanism of this compound action in prostate cancer cells.

Experimental Workflow

Spheroid_Treatment_Workflow cluster_workflow Experimental Workflow start Start: DU145 Cell Culture (2D) plate_prep Prepare Agarose-Coated 96-Well Plates start->plate_prep cell_prep Prepare Cell Suspension start->cell_prep seeding Seed Cells into Plates plate_prep->seeding cell_prep->seeding formation Spheroid Formation (24-72 hours) seeding->formation treatment Treat with this compound (e.g., 72 hours) formation->treatment analysis Analyze Spheroid Viability (e.g., CellTiter-Glo 3D) treatment->analysis end End: Data Analysis analysis->end

Caption: Workflow for this compound treatment of prostate cancer spheroids.

References

Troubleshooting & Optimization

improving the poor solubility of Huhs015

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of HUHS015.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as α-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3).[1][2] It has shown potential in suppressing the growth of cancer cells, such as the human prostate cancer cell line DU145.[1][3] However, this compound is a crystalline solid with inherently poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy in preclinical studies.[1] Reports indicate that after subcutaneous administration, insoluble material may remain at the injection site.

Q2: What are the reported solubilities of this compound in common laboratory solvents?

The solubility of this compound is limited in many standard solvents. The table below summarizes the available data.

SolventSolubilityReference
Dimethylformamide (DMF)Slightly soluble
Dimethyl sulfoxide (B87167) (DMSO)1 mg/mL
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL
EthanolSlightly soluble

Q3: Are there any known direct methods to improve the solubility of this compound?

Yes, the formation of a sodium salt of this compound has been shown to significantly improve its solubility and bioavailability. This modification resulted in an 8-fold increase in the area under the curve (AUC) in pharmacokinetic studies when administered subcutaneously, compared to the free form of this compound.

Troubleshooting Guide: Improving this compound Solubility

This guide provides several approaches to address the poor solubility of this compound during experimental procedures.

Issue: Precipitation of this compound in aqueous solutions.

Solution 1: Salt Formation (Recommended)

Preparing the sodium salt of this compound is a highly effective method to enhance its aqueous solubility.

Solution 2: Use of Co-solvents

For in vitro and in vivo studies where salt formation is not feasible, a co-solvent system can be employed. However, researchers should be mindful of potential solvent toxicity in cellular or animal models.

Solution 3: Particle Size Reduction

Techniques that reduce the particle size of a compound increase the surface area available for dissolution.

  • Micronization: This process reduces particle size to the micron scale and can be achieved through milling techniques.

  • Nanosuspension: This involves reducing the particle size to the nanometer range, which can be achieved through methods like high-pressure homogenization.

Solution 4: Use of Excipients

  • Surfactants: These agents reduce the surface tension between the drug and the solvent, enhancing dissolution.

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Salt

This protocol is adapted from studies that successfully improved the bioavailability of this compound.

Materials:

Procedure:

  • Suspend the desired amount of this compound in a 0.5% MC solution.

  • Add an equimolar amount of NaOH solution to the this compound suspension.

  • Stir the mixture at room temperature until the this compound is fully dissolved, indicating the formation of the sodium salt.

  • Verify the pH of the final solution and adjust if necessary.

  • The resulting solution can be used for in vivo administration.

Protocol 2: Formulation of this compound with Co-solvents

This protocol provides examples of co-solvent systems that have been used for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Ethanol

  • Saline or 0.5% Methyl cellulose (MC)

Procedure for a DMSO/PEG300/Saline formulation:

  • Dissolve this compound in DMSO to create a stock solution.

  • In a separate tube, mix the required volumes of DMSO stock, PEG300, and saline. A common ratio to start with is 10% DMSO, 40% PEG300, and 50% saline.

  • Vortex the mixture thoroughly to ensure a homogenous solution.

Procedure for a DMSO/Ethanol formulation:

  • Dissolve this compound in a mixture of 50% DMSO and 15% Ethanol.

  • This vehicle has been shown to improve the pharmacokinetic profile of this compound sodium salt.

Visualizing Experimental Workflows and Signaling Pathways

Signaling Pathway of PCA-1/ALKBH3 Inhibition by this compound

PCA1_Inhibition cluster_0 Cellular Processes cluster_1 Molecular Interactions DNA_RNA_Repair DNA/RNA Repair Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Repair->Cell_Proliferation Impacts This compound This compound PCA1 PCA-1/ALKBH3 (Demethylase) This compound->PCA1 Inhibits Methylated_Nucleic_Acids Methylated Nucleic Acids (e.g., 3-methylcytosine) PCA1->Methylated_Nucleic_Acids Demethylates Methylated_Nucleic_Acids->DNA_RNA_Repair Regulates

Caption: Inhibition of PCA-1/ALKBH3 by this compound.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Poorly Soluble This compound Decision Choose Method Start->Decision Salt_Formation Salt Formation (e.g., Sodium Salt) Decision->Salt_Formation Recommended Co_Solvents Co-solvent Formulation Decision->Co_Solvents Alternative Particle_Size_Reduction Particle Size Reduction Decision->Particle_Size_Reduction Alternative Excipients Use of Excipients Decision->Excipients Alternative End Solubilized This compound Salt_Formation->End Co_Solvents->End Particle_Size_Reduction->End Excipients->End

Caption: Workflow for enhancing this compound solubility.

References

Technical Support Center: Overcoming Low Bioavailability of Huhs015 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Huhs015, a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1/ALKBH3).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small-molecule inhibitor of the DNA/RNA repair enzyme Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3).[1][2] It has demonstrated significant potential in suppressing the growth of prostate cancer cells.[1] However, the parent compound exhibits poor water solubility, which leads to low in vivo bioavailability and limits its therapeutic efficacy.[1][5] Studies in rats have shown the oral bioavailability of the parent this compound to be as low as 7.2%.[4][6][7]

Q2: What is the primary strategy to improve the in vivo bioavailability of this compound?

A2: The most effective strategy documented for enhancing the bioavailability of this compound is the formation of a sodium salt.[1][5][8] This approach significantly improves the compound's solubility, leading to better absorption and higher systemic exposure.[1][5]

Q3: How significant is the improvement in bioavailability with the sodium salt of this compound?

A3: The use of the this compound sodium salt results in a substantial increase in bioavailability. For instance, subcutaneous administration of the sodium salt has been shown to increase the area under the curve (AUC) by as much as 8-fold compared to the parent compound.[1][5][8]

Q4: What are some general approaches to enhance the bioavailability of poorly soluble compounds like this compound?

A4: Beyond salt formation, several other formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve dissolution rates.

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: Compound Precipitation Upon Formulation
  • Problem: this compound or its sodium salt precipitates out of solution when preparing formulations for in vivo administration.

  • Possible Causes & Solutions:

    • Solubility Limit Exceeded: You may be attempting to dissolve the compound at a concentration above its solubility limit in the chosen vehicle.

      • Troubleshooting Step: Try reducing the concentration of this compound in your formulation.

    • Inappropriate Vehicle: The chosen solvent system may not be optimal for this compound.

      • Troubleshooting Step: Experiment with different vehicle compositions. For subcutaneous injection, vehicles such as 0.5% methylcellulose (B11928114) (MC), PEG300, or a co-solvent system of 50% DMSO and 15% ethanol (B145695) have been used for the this compound sodium salt.[5] For oral administration, a suspension in 0.5% MC can be considered.[5]

    • pH Effects: The pH of the solution can significantly impact the solubility of ionizable compounds.

      • Troubleshooting Step: Measure and adjust the pH of your formulation to a range where this compound is most soluble.

Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
  • Problem: Inconsistent tumor growth inhibition or highly variable plasma concentrations are observed between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Formulation: If the drug is not uniformly suspended or dissolved, each animal may receive a different effective dose.

      • Troubleshooting Step: Ensure your formulation is homogenous. For suspensions, vortex thoroughly before each administration. For solutions, visually inspect for any precipitation.

    • Administration Technique: Variability in the administration technique (e.g., subcutaneous injection depth, oral gavage accuracy) can lead to inconsistent absorption.

      • Troubleshooting Step: Ensure all personnel are properly trained and consistent in their administration techniques.

    • Metabolic Instability: this compound has been noted to be easily metabolized in the liver.[2]

      • Troubleshooting Step: While difficult to control, being aware of this can help in the interpretation of results. Newer, more metabolically stable inhibitors are also under development.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Sodium Salt [5]

CompoundAdministration RouteVehicleCmax (µg/mL)Tmax (min)AUC0-24 (µg·h/mL)
This compoundSubcutaneous0.5% MC0.2300.8
This compound Sodium SaltSubcutaneous0.5% MC1.1155.1
This compound Sodium SaltSubcutaneousPEG3001.4155.1
This compound Sodium SaltSubcutaneous50% DMSO-15% EtOH1.6156.0
This compoundOral0.5% MC0.1600.4
This compound Sodium SaltOral0.5% MC0.2150.7

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Salt Formulation for Subcutaneous Injection

This protocol is adapted from a published study.[5]

  • Materials:

    • This compound sodium salt

    • Vehicle: 0.5% (w/v) methylcellulose (MC) in sterile water, PEG300, or a solution of 50% DMSO and 15% Ethanol in sterile water.

    • Sterile vials

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound sodium salt.

    • In a sterile vial, add the desired vehicle.

    • Slowly add the this compound sodium salt to the vehicle while vortexing.

    • Continue to vortex until a homogenous suspension or solution is achieved.

    • Visually inspect the formulation for any undissolved particles before administration.

Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol is a general guideline based on common practices.[10][11][12][13]

  • Cell Culture and Implantation:

    • Culture human prostate cancer cells (e.g., DU145) in appropriate media.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free media) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly by measuring with calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation (e.g., this compound sodium salt in 0.5% MC) and the vehicle control.

    • Administer the treatment (e.g., daily subcutaneous injections) at the specified dose (e.g., 32 mg/kg).[2][5]

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be a specific time point or when tumors in the control group reach a certain size.

Visualizations

PCA1_ALKBH3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm to Nucleus Signaling cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_RNA DNA/RNA with methylated bases (e.g., 3-meC, 1-meA) PCA1_ALKBH3 PCA-1/ALKBH3 DNA_RNA->PCA1_ALKBH3 Substrate Demethylated_DNA_RNA Repaired DNA/RNA PCA1_ALKBH3->Demethylated_DNA_RNA Demethylation Cell_Proliferation Cancer Cell Proliferation PCA1_ALKBH3->Cell_Proliferation Promotes Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Transcription_Factors Transcription Factors PI3K_AKT->Transcription_Factors Other_Pathways Other Signaling Pathways Other_Pathways->Transcription_Factors PCA1_ALKBH3_Expression PCA-1/ALKBH3 Expression Transcription_Factors->PCA1_ALKBH3_Expression Upregulation PCA1_ALKBH3_Expression->PCA1_ALKBH3 This compound This compound This compound->PCA1_ALKBH3 Inhibition This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces

Caption: PCA-1/ALKBH3 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Experimentation cluster_analysis Data Analysis start Start: Low Bioavailability of this compound formulation Formulation Development (e.g., Sodium Salt) start->formulation solubility_test Solubility Testing formulation->solubility_test xenograft Prostate Cancer Xenograft Model solubility_test->xenograft administration Administration (Subcutaneous or Oral) xenograft->administration monitoring Tumor Growth & Body Weight Monitoring administration->monitoring pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd_analysis efficacy_evaluation Efficacy Evaluation pk_pd_analysis->efficacy_evaluation end End: Improved In Vivo Efficacy efficacy_evaluation->end troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start In Vivo Experiment with this compound issue Problem Encountered: Low Efficacy or High Variability start->issue check_formulation Check Formulation: Precipitation? Homogeneity? issue->check_formulation check_solubility Review Solubility Data: Is concentration too high? check_formulation->check_solubility Precipitation Observed check_administration Review Administration Technique: Is it consistent? check_formulation->check_administration No Precipitation check_vehicle Evaluate Vehicle: Is it optimal? Try alternatives. check_solubility->check_vehicle Solubility Limit Exceeded solution Solution: Optimize Formulation/Technique check_vehicle->solution check_administration->solution

References

Huhs015 Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Huhs015 in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the stability of this compound in solution?

A1: The primary challenges with this compound are its poor aqueous solubility and metabolic instability.[1] The low solubility can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of experimental results.[2] Furthermore, studies have shown that this compound is rapidly metabolized in vitro by liver enzymes, which can impact its efficacy in prolonged experiments.[1]

Q2: How can I improve the solubility of this compound for my experiments?

A2: To improve solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent before diluting it with your aqueous experimental medium.[3] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[3][4][5] For in vivo studies, a sodium salt form of this compound was developed to enhance its bioavailability.[2][6]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year.[5] It is advisable to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptom: You observe a cloudy or precipitated solution after adding the this compound stock solution to your cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[3]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • High DMSO Concentration: A high percentage of DMSO in the final working solution can be toxic to cells.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to the cell culture medium.

  • Stepwise Dilution: When preparing your working solution, add the DMSO stock solution to a small volume of media first, mix well, and then add this to the final volume.

  • Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[4][5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Issue 2: Inconsistent Results in In Vitro Assays

Symptom: You are observing high variability in your experimental results between replicates or experiments.

Possible Causes:

  • Precipitation: Inconsistent amounts of soluble this compound due to precipitation.

  • Degradation: this compound may be degrading in the aqueous experimental solution over the course of the experiment.

  • Metabolic Instability: If using cell lines with high metabolic activity, the compound may be rapidly metabolized.[1]

Solutions:

  • Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from your frozen DMSO stock immediately before each experiment. Do not store aqueous solutions.[3]

  • Visual Inspection: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation.

  • Minimize Incubation Time: If metabolic instability is suspected, consider reducing the incubation time of your assay if experimentally feasible.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 34 mg/mL (106.79 mM)[4]
DMSOApproximately 1 mg/mL[3]
DMSO:PBS (pH 7.2) (1:6)Approximately 0.14 mg/mL[3][7]
EthanolSlightly soluble[3]
Dimethyl formamide (B127407) (DMF)Slightly soluble[3]

Table 2: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 (PCA-1/ALKBH3 inhibition)0.67 µM-[4]
IC50 (Cell Growth Suppression)2.2 µMDU145

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).[5]

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if a large dilution factor is required.

  • Final Preparation: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.5%).

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store.[3]

Visualizations

Huhs015_Mechanism_of_Action cluster_0 Cellular Processes This compound This compound ALKBH3 PCA-1/ALKBH3 (DNA/RNA Demethylase) This compound->ALKBH3 Inhibits Methylated_Nucleic_Acids Accumulation of Methylated Nucleic Acids (e.g., m3C, m1A) ALKBH3->Methylated_Nucleic_Acids Prevents accumulation by demethylation Cell_Proliferation Reduced Cancer Cell Proliferation Methylated_Nucleic_Acids->Cell_Proliferation Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Huhs015_Troubleshooting_Workflow Start Start: Experiment with this compound Problem Issue Encountered: Precipitation or Inconsistent Results Start->Problem Check_Stock Check Stock Solution: - Stored at -80°C? - Avoided freeze-thaw? Problem->Check_Stock Yes Sonication Action: Use Gentle Sonication Problem->Sonication Precipitation Observed Check_Stock->Start No, remake stock Fresh_Working Prepare Fresh Working Solution? Check_Stock->Fresh_Working Yes Fresh_Working->Start No, prepare fresh Final_DMSO Final DMSO Concentration ≤ 0.5%? Fresh_Working->Final_DMSO Yes Final_DMSO->Start No, adjust concentration Proceed Proceed with Experiment Final_DMSO->Proceed Yes Sonication->Proceed

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with the PCA-1/ALKBH3 Inhibitor HUHS015

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HUHS015. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3, a DNA/RNA repair enzyme.[1] It is not a cell line. It is used in cancer research to study the effects of inhibiting the ALKBH3 pathway and has been shown to suppress the growth of cancer cells, particularly the human prostate cancer cell line DU145.[2][3]

Q2: Why am I seeing inconsistent results in my cell viability assays?

Inconsistent results with this compound can stem from several factors, including poor solubility of the compound, variations in experimental protocols, and the inherent variability of biological systems.[4][5] For instance, the concentration at which 50% of cell growth is inhibited (GI50) can vary significantly even in highly standardized experiments.

Q3: How can I improve the solubility of this compound?

The poor solubility of this compound is a known issue that can affect its potency. To address this, a sodium salt form of this compound was developed, which significantly improves its bioavailability and efficacy. For the standard form, using solvents like DMSO in combination with other vehicles such as corn oil or SBE-β-CD in saline can aid dissolution. It may be necessary to use heat or sonication to fully dissolve the compound.

Q4: What is the recommended cell line for testing this compound?

The most commonly used cell line in published studies for testing the efficacy of this compound is the DU145 human hormone-independent prostate cancer cell line.

Q5: Can this compound be used in combination with other drugs?

Yes, studies have shown that this compound can have synergistic or additive effects when combined with other cancer drugs like docetaxel (B913) and cisplatin. When designing combination therapy experiments, it is crucial to carefully control for these interactions to ensure reproducible results.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

If you are observing significant differences in cell viability or proliferation assays between experiments, consider the following troubleshooting steps:

  • Cell Line Authentication: Ensure your DU145 cell line is authentic and free from cross-contamination. Regular cell line authentication is critical to avoid irreproducible research.

  • Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence. Variations in these parameters can alter cellular response to drug treatment.

  • Compound Preparation: Always prepare fresh working solutions of this compound for each experiment. Ensure the compound is fully dissolved before adding it to your cell cultures.

  • Assay Protocol: Use a standardized protocol for your viability assays (e.g., WST-1 assay) and ensure consistent incubation times.

Issue 2: Inconsistent In Vivo Antitumor Activity

Discrepancies in tumor growth inhibition in animal models can be attributed to several factors:

  • Compound Formulation and Administration: The bioavailability of this compound is highly dependent on its formulation. The sodium salt of this compound has been shown to have an 8-fold increase in the area under the curve (AUC) compared to the free form when administered subcutaneously.

  • Vehicle Selection: The vehicle used to suspend this compound can impact its delivery and efficacy. Common vehicles include 0.5% methylcellulose (B11928114) or corn oil.

  • Dosing and Schedule: Ensure a consistent dosing schedule and administration route (e.g., subcutaneous injection).

Experimental Protocols & Data

This compound Solubility and Preparation

The following table summarizes different solvent systems for this compound preparation.

ProtocolSolventsFinal ConcentrationObservation
110% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (7.85 mM)Suspended solution; may require sonication.
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.85 mM)Clear solution.

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.

In Vivo Xenograft Model Protocol (DU145 Cells)

This is a generalized protocol based on published studies.

  • Cell Implantation: Subcutaneously implant approximately 8x10^6 DU145 cells mixed with Matrigel™ into the flank of male nude mice.

  • Tumor Growth: Allow tumors to reach a volume of 100 to 300 mm³.

  • Treatment: Administer this compound (e.g., 32 mg/kg) or vehicle control subcutaneously daily for a specified period (e.g., 6 days).

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the experiment.

Visualizations

Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results Observed CheckSolubility Verify this compound Solubility and Preparation Start->CheckSolubility CheckProtocol Review Experimental Protocol for Consistency Start->CheckProtocol CheckCells Assess Cell Line Health and Authenticity Start->CheckCells OptimizeSolubility Optimize Solvent/Use Salt Form CheckSolubility->OptimizeSolubility StandardizeProtocol Standardize Dosing, Vehicle, and Timing CheckProtocol->StandardizeProtocol AuthenticateCells Perform Cell Line Authentication CheckCells->AuthenticateCells ReRun Re-run Experiment OptimizeSolubility->ReRun StandardizeProtocol->ReRun AuthenticateCells->ReRun

Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.

Mechanism of Action of this compound

This compound This compound PCA1 PCA-1 / ALKBH3 (DNA/RNA Demethylase) This compound->PCA1 inhibits MethylatedNA Methylated Nucleic Acids (e.g., 3-meC, 1-meA) PCA1->MethylatedNA demethylates CellProliferation Cancer Cell Proliferation MethylatedNA->CellProliferation promotes

Caption: The inhibitory effect of this compound on the PCA-1/ALKBH3 signaling pathway.

References

Technical Support Center: Optimizing Huhs015 Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PCA-1/ALKBH3 inhibitor, Huhs015, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a long-term in vivo study?

A1: For short-term studies (up to 6 days), a subcutaneous dose of 32 mg/kg has been used in mouse xenograft models. However, due to the metabolic instability of this compound, this dosage may not be sufficient for long-term efficacy. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific long-term experimental model. A suggested starting point for a long-term study could be in the range of 10-40 mg/kg, administered daily or every other day, but this must be validated.

Q2: How can I improve the solubility and bioavailability of this compound for in vivo studies?

A2: this compound has poor aqueous solubility. To address this, a sodium salt of this compound has been developed, which has been shown to increase the area under the curve (AUC) by 8-fold in rats when administered subcutaneously, indicating significantly improved bioavailability.[1][2] For laboratory preparation, this compound can be formulated as a suspension in a vehicle such as 10% DMSO in corn oil.

Q3: What is the known metabolic stability of this compound, and how does it impact long-term studies?

A3: this compound is known to be metabolically unstable. Studies have shown that its inhibitory activity in vivo is not sustained after one week of administration. This is a critical consideration for long-term studies. The rapid degradation of the compound will likely necessitate more frequent administration or the development of a more stable formulation to maintain therapeutic concentrations.

Q4: Are there any known toxicities associated with long-term administration of this compound?

A4: Short-term studies with this compound have reported no obvious side effects or toxicity.[1][2] However, specific long-term toxicology data, including the maximum tolerated dose (MTD) for chronic administration, has not been published. It is essential to conduct a long-term tolerability study in your animal model to determine a safe and effective dosing regimen for the duration of your experiment.

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of the DNA/RNA demethylase Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3). By inhibiting ALKBH3, this compound prevents the repair of certain types of DNA and RNA methylation damage, leading to an accumulation of these modifications and subsequently inhibiting cancer cell proliferation.

Troubleshooting Guides

Issue 1: Loss of Efficacy in a Long-Term Study

Possible Cause: Metabolic instability of this compound leading to sub-therapeutic plasma concentrations over time.

Troubleshooting Steps:

  • Re-evaluate Dosing Frequency: If administering daily, consider increasing the frequency to twice daily. This should be based on a pilot pharmacokinetic study to understand the compound's half-life in your model.

  • Increase the Dose: If no toxicity is observed, a dose-escalation study can be performed to determine if a higher dose can maintain efficacy over a longer period.

  • Optimize Formulation: Ensure your formulation is stable over the course of the study. If using a suspension, ensure it is consistently re-suspended before each administration. Consider using the more bioavailable sodium salt of this compound if you are using the free base.

  • Pharmacokinetic (PK) Analysis: Conduct a satellite PK study to measure the plasma concentration of this compound at various time points during the long-term study to confirm target exposure is being maintained.

Issue 2: Poor Solubility and Formulation Inconsistency

Possible Cause: Intrinsic low aqueous solubility of the this compound free base.

Troubleshooting Steps:

  • Utilize the Sodium Salt: Whenever possible, use the sodium salt of this compound, which has demonstrated improved solubility and bioavailability.[1]

  • Formulation with Solubilizing Agents: For the free base, use a vehicle known to aid in the solubilization of poorly soluble compounds. A common formulation is a suspension in 10% DMSO and 90% corn oil. Other options include formulations with cyclodextrins.

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound in the vehicle. However, the stability of the compound under these conditions should be verified.

  • Particle Size Reduction: If preparing a suspension, reducing the particle size of the solid this compound through techniques like micronization can improve dissolution and absorption.

Issue 3: Observed Toxicity at Higher Doses in Long-Term Administration

Possible Cause: Cumulative toxicity that is not apparent in short-term studies.

Troubleshooting Steps:

  • Establish the Maximum Tolerated Dose (MTD): Conduct a formal long-term MTD study to identify the highest dose that can be administered for the duration of your experiment without causing significant toxicity.

  • Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered blood chemistry.

  • Dose Reduction: If toxicity is observed, reduce the dose to a previously tolerated level.

  • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a recovery period, which may mitigate cumulative toxicity while maintaining efficacy.

Data Presentation

Table 1: Summary of In Vivo Data for this compound

ParameterValueSpeciesStudy DurationAdministration RouteReference
Efficacious Dose 32 mg/kg/dayMouse6 daysSubcutaneousN/A
Bioavailability 7.2% (oral, free base)RatN/AOralN/A
AUC Increase 8-fold (sodium salt vs. free base)RatN/ASubcutaneous

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) for Long-Term Studies
  • Animal Model: Use the same species and strain of animal that will be used for the efficacy studies.

  • Dose Selection: Based on short-term data, select a range of at least 3-4 dose levels. For this compound, a suggested range could be 10, 20, 40, and 80 mg/kg. Include a vehicle control group.

  • Administration: Administer this compound or vehicle daily via the intended route (e.g., subcutaneous) for the planned duration of the efficacy study (e.g., 4-6 weeks).

  • Monitoring:

    • Record body weight daily for the first week and then twice weekly.

    • Perform clinical observations daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Definition: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss and does not result in significant clinical signs of toxicity or pathological findings.

Protocol 2: Pharmacokinetic (PK) Study to Guide Dosing Regimen
  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Groups:

    • Group 1: Single intravenous (IV) administration (if a suitable formulation is available) to determine clearance and volume of distribution.

    • Group 2: Single subcutaneous administration of the intended formulation (e.g., this compound sodium salt) at the proposed therapeutic dose.

  • Blood Sampling: Collect sparse blood samples from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and elimination half-life (t½). This data will inform the optimal dosing frequency required to maintain drug levels above the minimum effective concentration.

Mandatory Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Process This compound This compound ALKBH3 PCA-1 / ALKBH3 This compound->ALKBH3 Inhibits DNA_Repair DNA/RNA Demethylation ALKBH3->DNA_Repair Mediates Methylated_Nucleic_Acids Methylated DNA/RNA (e.g., m1A, m3C) Methylated_Nucleic_Acids->DNA_Repair Cell_Proliferation Cancer Cell Proliferation DNA_Repair->Cell_Proliferation Enables Experimental_Workflow cluster_0 Phase 1: Feasibility & Formulation cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Long-Term Dose Optimization cluster_3 Phase 4: Efficacy Study Formulation Formulation Development (e.g., Sodium Salt) ShortTerm_Tox Short-Term Tolerability Formulation->ShortTerm_Tox PK_Study Pharmacokinetic (PK) Study (Single Dose) ShortTerm_Tox->PK_Study PK_Analysis Analyze Cmax, t½, AUC PK_Study->PK_Analysis LongTerm_MTD Long-Term MTD Study PK_Analysis->LongTerm_MTD Dose_Regimen Define Long-Term Dosing Regimen LongTerm_MTD->Dose_Regimen Efficacy_Study Long-Term Efficacy Study Dose_Regimen->Efficacy_Study Troubleshooting_Logic Start Loss of Efficacy in Long-Term Study Check_PK Is Drug Exposure Maintained? Start->Check_PK Increase_Dose Increase Dose or Frequency Check_PK->Increase_Dose No Check_Toxicity Is Toxicity Observed? Check_PK->Check_Toxicity Yes Increase_Dose->Check_Toxicity End_Failure Consider Alternative Compound Increase_Dose->End_Failure Toxicity Unmanageable Optimize_Formulation Optimize Formulation (e.g., use Sodium Salt) Check_Toxicity->Optimize_Formulation Yes End_Success Efficacy Restored Check_Toxicity->End_Success No Optimize_Formulation->Check_PK

References

side effects or toxicity of Huhs015 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of the PCA-1/ALKBH3 inhibitor, HUHS015, in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo toxicity of this compound in animal models?

A1: Published studies on this compound in prostate cancer xenograft models have generally reported a lack of obvious side effects or toxicity.[1][2][3][4] Specifically, in a study using a DU145 xenograft model, mice treated with 32 mg/kg of this compound via subcutaneous injection daily for six days showed no limitations in weight gain, suggesting good tolerability at this dose and duration.[2]

Q2: Has the LD50 (median lethal dose) of this compound been determined?

A2: Based on the currently available public literature, a formal LD50 study for this compound has not been reported. Therefore, the acute lethal dose of the compound is not established.

Q3: Are there any known target organs for this compound toxicity?

A3: The available research does not specify any target organs for this compound toxicity. The compound is noted to be metabolically unstable and easily decomposed by liver enzymes, which might contribute to its low observed toxicity in the reported studies. However, without dedicated toxicology studies, including histopathology of major organs, potential target organs cannot be definitively ruled out.

Q4: What is the mechanism of action of this compound and could it contribute to toxicity?

A4: this compound is an inhibitor of the prostate cancer antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3). ALKBH3 is a demethylase that repairs alkylated DNA and RNA. By inhibiting ALKBH3, this compound leads to an accumulation of methylated nucleic acids, which can suppress cancer cell proliferation. While this is the intended on-target effect, inhibition of a DNA/RNA repair enzyme could theoretically have off-target effects or impact normal cells with high proliferation rates. However, current data suggests a favorable safety profile in the context of the models studied.

Q5: How does the formulation of this compound affect its in vivo performance and potential for side effects?

A5: this compound has poor solubility, which can affect its bioavailability. A sodium salt form of this compound was developed to improve its solubility and was also found to be effective without obvious side-effects or toxicity. When insoluble material remains at the injection site after subcutaneous administration, it can be a source of local irritation or inflammation.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected animal mortality or severe adverse effects. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity. - Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight. - Rapid Administration: Bolus injection of the compound may lead to acute toxicity. - Animal Health Status: Pre-existing health conditions in the animal model.- Always include a vehicle-only control group in your experiment. - Double-check all dose calculations. - Consider a slower rate of administration or splitting the dose. - Ensure the use of healthy, age-matched animals.
Local irritation or inflammation at the injection site (subcutaneous). - Poor Solubility: this compound has low solubility, and precipitation at the injection site can cause irritation. - Formulation pH: The pH of the formulation may not be physiological.- Consider using the more soluble sodium salt of this compound. - Ensure the formulation is well-solubilized or forms a fine, homogenous suspension. - Check and adjust the pH of your vehicle to be within a physiological range.
Inconsistent anti-tumor efficacy. - Metabolic Instability: this compound is rapidly metabolized by liver enzymes, leading to low bioavailability. - Poor Absorption (Oral): Low oral bioavailability has been reported. - Inadequate Dosing Regimen: The dose or frequency of administration may not be optimal.- For consistent results, subcutaneous administration may be preferred over oral. - Consider more frequent administration to maintain therapeutic levels. - A derivative, compound 7l, has shown higher potency and may be an alternative.
No observable anti-tumor effect. - Sub-therapeutic Dose: The administered dose may be too low to be effective. - Tumor Model Resistance: The chosen cancer cell line may not be sensitive to ALKBH3 inhibition.- Perform a dose-response study to determine the optimal therapeutic dose. - Confirm the expression of ALKBH3 in your tumor model.

Quantitative Data Summary

Compound Animal Model Dose Administration Route Duration Observed Side Effects/Toxicity Reference
This compoundNude mice (DU145 xenograft)32 mg/kgSubcutaneousDaily for 6 daysNo limitation in weight gain
This compoundXenograft modelNot specifiedNot specifiedNot specifiedNo obvious side-effects or toxicity
This compound Sodium SaltNot specifiedNot specifiedNot specifiedNot specifiedNo obvious side-effects or toxicity
Compound 7l (this compound derivative)Xenograft model (DU145 tumor)10 mg/kgSubcutaneousNot specifiedNo negative side-effects

Experimental Protocols

Protocol 1: General Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a compound like this compound.

1. Animal Model:

  • Species: Rat (preferred) or mouse.

  • Strain: Use a standard, healthy, young adult strain.

  • Sex: Typically, females are used initially. If sex differences in toxicity are suspected, both males and females should be tested.

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide free access to food and water, though fasting is required before dosing.

2. Dose Formulation:

  • Vehicle: Select an appropriate vehicle. For this compound, which has poor water solubility, a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing DMSO and/or other solubilizing agents may be necessary. The toxicity of the vehicle itself should be known and tested in a control group.

  • Preparation: Prepare the dose fresh on the day of administration. Ensure the compound is fully dissolved or forms a homogenous suspension.

3. Administration:

  • Route: Oral gavage.

  • Volume: The volume administered should not exceed 1-2 mL/100g of body weight for aqueous solutions.

  • Procedure: Administer a single dose to each animal.

4. Dose Levels and Procedure (Step-wise approach):

  • Starting Doses: Based on the Globally Harmonised System (GHS) classification, starting doses are typically 5, 50, 300, or 2000 mg/kg.

  • Procedure:

    • Dose a group of 3 animals at the selected starting dose.

    • Observe for mortality and clinical signs of toxicity.

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

    • If no mortality or only one death occurs, proceed to the next higher or lower dose level with another group of 3 animals, depending on the outcome.

5. Observations:

  • Clinical Signs: Observe animals closely for the first few hours after dosing and then at least once daily for 14 days. Record any signs of toxicity, such as changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Mortality: Record the time of death for any animals that die during the study.

6. Pathological Examination:

  • Perform a gross necropsy on all animals at the end of the study.

  • If any abnormalities are observed, histopathological examination of the affected organs should be considered.

Protocol 2: In Vivo Efficacy and Tolerability in a Xenograft Model

This protocol is based on the methods reported in studies with this compound.

1. Cell Culture and Xenograft Implantation:

  • Cell Line: DU145 human prostate cancer cells.

  • Animal Model: Male nude mice.

  • Implantation: Subcutaneously implant DU145 cells, often mixed with Matrigel, into the flank of the mice.

2. Tumor Growth and Grouping:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups.

3. Drug Preparation and Administration:

  • Compound: this compound.

  • Dose: e.g., 32 mg/kg.

  • Vehicle: e.g., 50% DMSO, 15% EtOH, 35% sterile water.

  • Route: Subcutaneous injection.

  • Frequency: Daily.

  • Control Group: Administer the vehicle only.

4. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

  • Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess general toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

  • Study Duration: Continue treatment for the planned duration (e.g., 6-28 days) or until tumors in the control group reach a predetermined endpoint size.

5. Data Analysis:

  • Compare the tumor growth rates and final tumor volumes between the treated and control groups.

  • Analyze body weight changes to assess the tolerability of the treatment.

Visualizations

Signaling Pathway of ALKBH3

ALKBH3_Pathway cluster_dna_damage DNA/RNA Alkylation Damage cluster_repair ALKBH3-mediated Repair cluster_outcome Cellular Outcome Methylated_DNA_RNA Methylated DNA/RNA (e.g., 1-meA, 3-meC) Demethylation Oxidative Demethylation Methylated_DNA_RNA->Demethylation Substrate ALKBH3 ALKBH3 (PCA-1) ALKBH3->Demethylation Enzyme Apoptosis Apoptosis Repaired_DNA_RNA Repaired DNA/RNA Demethylation->Repaired_DNA_RNA Product This compound This compound This compound->ALKBH3 Inhibition This compound->Apoptosis Promotes Cell_Survival Cancer Cell Proliferation and Survival Repaired_DNA_RNA->Cell_Survival

Caption: ALKBH3 (PCA-1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Acute Toxicity Study

Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Healthy Rodents) Dosing_Groups Group Assignment (Treatment vs. Vehicle Control) Animal_Acclimatization->Dosing_Groups Dose_Formulation Dose Formulation (this compound in Vehicle) Dose_Formulation->Dosing_Groups Administration Single Dose Administration (e.g., Oral Gavage) Dosing_Groups->Administration Clinical_Signs Monitor Clinical Signs Administration->Clinical_Signs Body_Weight Record Body Weight Administration->Body_Weight Mortality Record Mortality Administration->Mortality Toxicity_Assessment Toxicity Assessment & LD50 Estimation Clinical_Signs->Toxicity_Assessment Body_Weight->Toxicity_Assessment Mortality->Toxicity_Assessment Necropsy Gross Necropsy Histopathology Histopathology (if needed) Necropsy->Histopathology Toxicity_Assessment->Necropsy

Caption: General workflow for an in vivo acute toxicity study of this compound.

References

Technical Support Center: Managing Huhs015 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Huhs015 in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues and ensure the successful use of this compound in your experiments.

Troubleshooting Guide

Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. The following guide addresses common precipitation issues in a question-and-answer format.

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution is diluted into an aqueous environment like cell culture media.[1] The compound's low aqueous solubility is the primary cause.

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the cell culture medium. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] Action: Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1] Action: Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.

Issue: this compound Precipitates Over Time in the Incubator

  • Question: My cell culture media containing this compound was clear initially, but after a few hours in the incubator, I noticed a precipitate. What could be the reason?

  • Answer: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components over time.[2]

Potential CauseRecommended Solution
Temperature Shift Changes in temperature between room temperature and the incubator (37°C) can affect solubility.[2] Action: Pre-warm the cell culture media to 37°C before adding this compound.[2] Minimize the time that culture vessels are outside the incubator.
pH Shift The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds.[2] Action: Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][3] Action: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. The presence of serum can sometimes help to stabilize compounds, so solubility might differ between serum-containing and serum-free media.[2]
Evaporation of Media In long-term cultures, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[1][4] Action: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1]

Issue: Precipitate Observed After Thawing a Frozen Stock Solution

  • Question: I prepared a stock solution of this compound in DMSO and stored it at -20°C. After thawing, I see solid particles. What should I do?

  • Answer: The compound may have poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.[2]

Potential CauseRecommended Solution
Poor Solubility at Low Temperatures This compound may have limited solubility in DMSO at -20°C or -80°C. Action: Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the compound before use.[5][6]
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can promote precipitation. Action: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]
Incomplete Initial Dissolution The compound may not have been fully dissolved when the stock solution was first prepared. Action: Ensure complete dissolution of this compound in the solvent by vortexing and, if necessary, brief sonication at room temperature or 37°C.[1][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[5][7][8] It is soluble in DMSO at concentrations of 1 mg/mL to 50 mg/mL.[7][8] For cell culture applications, it is crucial to use a high-purity, anhydrous grade of DMSO.

  • Q2: What is the maximum recommended final concentration of DMSO in cell culture?

    • A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Q3: At what concentration should I use this compound in my experiments?

    • A3: this compound has an IC50 of 0.67 µM for its target, PCA-1/ALKBH3.[5] It has been shown to inhibit the proliferation of DU145 human prostate cancer cells at a concentration of 10 µM.[7] The optimal concentration will depend on your cell type and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application.

  • Q4: Can I use the sodium salt of this compound to improve solubility?

    • A4: Yes, a sodium salt form of this compound was developed to improve its poor solubility and bioavailability.[9][10][11] If you continue to face significant precipitation issues with the free form of this compound, using the sodium salt could be a viable alternative.

  • Q5: How can I distinguish between this compound precipitation and microbial contamination?

    • A5: Examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, while microbial contamination will typically present as distinct shapes (e.g., cocci, bacilli for bacteria; budding cells for yeast; filamentous structures for mold) and will increase in number over time.[2][4] If contamination is suspected, discard the culture and review your sterile techniques.[2]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions and understanding the compound's behavior in different environments.

SolventSolubilitySource
DMSO1 mg/mL to ≥ 34 mg/mL (106.79 mM)[5][7]
DMSO50 mg/mL (157.05 mM)[8]
DMFSlightly soluble[7]
EthanolSlightly soluble[7]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • Calculate the required amount of this compound and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath or sonicate to aid dissolution.[5][6]

    • Visually inspect the solution to ensure there are no visible particles.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound in Cell Culture Media

  • Materials:

    • Prepared this compound stock solution (from Protocol 1)

    • Complete cell culture medium (with serum, if applicable)

    • Sterile tubes for dilution

    • Vortex mixer

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C.[1][2]

    • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Vortex briefly to ensure it is fully dissolved.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to minimize the solvent shock effect.

      • Example for a 10 µM final concentration from a 10 mM stock:

        • Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media to get a 100 µM intermediate solution. Vortex gently.

        • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM concentration.

    • Gently mix the final solution.

    • Visually inspect the diluted solution for any signs of precipitation before adding it to your cells.

    • Add the final diluted this compound solution to your cell culture plates.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation huhs_powder This compound Powder stock_solution 10 mM Stock Solution huhs_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution aliquot Single-Use Aliquots (-20°C) stock_solution->aliquot Store intermediate_dilution Intermediate Dilution (e.g., 100 µM) aliquot->intermediate_dilution Thaw & Dilute prewarmed_media Pre-warmed Media (37°C) prewarmed_media->intermediate_dilution final_dilution Final Working Solution (e.g., 10 µM) prewarmed_media->final_dilution intermediate_dilution->final_dilution Serial Dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_pathway This compound Mechanism of Action This compound This compound alkbh3 PCA-1 / ALKBH3 (DNA/RNA Demethylase) This compound->alkbh3 Inhibits demethylation Demethylation alkbh3->demethylation Catalyzes accumulation Accumulation of Methylated Bases alkbh3->accumulation Prevents cell_proliferation Cancer Cell Proliferation methylated_nucleic_acids Methylated Nucleic Acids (e.g., 3-meC, 1-meA) methylated_nucleic_acids->demethylation demethylation->cell_proliferation Supports accumulation->cell_proliferation Reduces

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

troubleshooting_logic precipitate Precipitate Observed? immediate Immediate Precipitation? precipitate->immediate Yes no_precipitate No Precipitate Proceed with Experiment precipitate->no_precipitate No over_time Precipitation Over Time? immediate->over_time No solution1 Decrease Concentration Perform Serial Dilution Pre-warm Media immediate->solution1 Yes thawed_stock Precipitate in Thawed Stock? over_time->thawed_stock No solution2 Check pH & Buffering Ensure Humidification Test Media Stability over_time->solution2 Yes solution3 Warm & Vortex Stock Aliquot to Avoid Freeze-Thaw Cycles thawed_stock->solution3 Yes thawed_stock->no_precipitate No

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

how to enhance the anti-proliferative effect of Huhs015

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the anti-proliferative effects of the novel MEK1/2 inhibitor, Huhs015.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation, survival, and differentiation.

Figure 1: Mechanism of action for this compound as a MEK1/2 inhibitor in the MAPK/ERK pathway.

Q2: My cancer cell line shows limited sensitivity to this compound. What are the common reasons?

Limited sensitivity can arise from several factors:

  • Intrinsic Resistance: The cell line may not depend on the MAPK/ERK pathway for its proliferation. This is common in cells with mutations in pathways like PI3K/AKT.

  • Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as mutations in MEK1/2 that prevent drug binding or amplification of upstream activators like KRAS.

  • Feedback Activation: Inhibition of the MAPK pathway can sometimes trigger compensatory feedback loops, leading to the activation of other pro-survival pathways (e.g., PI3K/AKT).

  • Experimental Issues: Suboptimal drug concentration, incorrect cell seeding density, or issues with the viability assay can all lead to inaccurate results.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound.

If you are observing a higher than expected half-maximal inhibitory concentration (IC50), consider the following troubleshooting steps.

Technical Support Center: Huhs015 Metabolic Stability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering metabolic stability issues with the PCA-1/ALKBH3 inhibitor, Huhs015, in liver microsome assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in liver microsomes?

A1: this compound is known to have poor metabolic stability. In studies using a rat liver S9 mixture, which contains a broad range of metabolic enzymes, this compound was found to be rapidly metabolized. At 37°C, no this compound was detectable after a 10-minute incubation. Even at a reduced temperature of 15°C, only 42% of the compound remained after the same incubation period, indicating rapid decomposition in a liver-like environment[1]. This suggests that researchers should anticipate high clearance and a short half-life in liver microsome experiments.

Q2: Are there more metabolically stable alternatives to this compound?

A2: Yes, due to the metabolic instability of this compound, more stable analogs have been developed. For instance, compound '7l' has been synthesized and demonstrated potent inhibitory activity in a xenograft model at a lower dose than this compound, suggesting improved metabolic stability in vivo[1]. Researchers looking for alternatives with better pharmacokinetic profiles may consider investigating such analogs.

Q3: What are the known solubility issues with this compound and how can they affect my assay?

A3: The parent compound of this compound has poor solubility. To address this, a sodium salt form of this compound was developed, which significantly improved its bioavailability in vivo[2][3]. Poor solubility can be a major issue in in vitro assays, leading to inaccurate results. It can cause the compound to precipitate in the incubation mixture, leading to an artificial decrease in concentration that can be misinterpreted as metabolic degradation. It is crucial to ensure that this compound is fully dissolved in the assay buffer at the tested concentrations.

Q4: Besides cytochrome P450 (CYP) enzymes, what other metabolic pathways might be involved in this compound degradation?

A4: While liver microsomes are enriched in CYP enzymes, they also contain other enzymes like UDP-glucuronosyltransferases (UGTs) and some flavin-containing monooxygenases (FMOs)[4]. The rapid degradation of this compound in a rat S9 mixture, which contains both microsomal and cytosolic enzymes, suggests that multiple enzymatic pathways could be involved. To investigate the contribution of different pathways, experiments can be conducted with and without specific cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) or with specific chemical inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the metabolic stability assessment of this compound in liver microsomes.

Issue Potential Cause Troubleshooting Steps
Very rapid disappearance of this compound (faster than expected) 1. High intrinsic metabolic instability: this compound is known to be rapidly metabolized. 2. Precipitation due to poor solubility: The compound may be precipitating out of solution, mimicking metabolic loss. 3. Non-enzymatic degradation: The compound may be chemically unstable in the assay buffer.1. Use a shorter incubation time course and/or lower microsomal protein concentration to better define the degradation curve. 2. Visually inspect for precipitation. Perform a solubility test of this compound in the final assay buffer. Consider using the sodium salt form of this compound for improved solubility. 3. Run a control incubation without liver microsomes (buffer and cofactor only) to assess chemical stability.
High variability between replicate experiments 1. Inconsistent pipetting of viscous microsomal solutions. 2. Precipitation of this compound. 3. Degradation of enzyme activity in microsomes. 1. Ensure proper mixing of the microsomal stock before pipetting. Use reverse pipetting for viscous solutions. 2. Address solubility issues as mentioned above. 3. Ensure microsomes are stored correctly at -80°C and thawed immediately before use on ice. Avoid repeated freeze-thaw cycles.
No metabolism observed 1. Inactive microsomes. 2. Missing or degraded cofactors (e.g., NADPH). 3. Incorrect assay conditions. 4. Analytical method not sensitive enough. 1. Include a positive control compound with known metabolic lability (e.g., testosterone, verapamil) to verify microsomal activity. 2. Use a fresh stock of NADPH or an NADPH-regenerating system. 3. Verify the pH of the buffer, incubation temperature, and organic solvent concentration. 4. Ensure the LC-MS/MS method is optimized for the detection of this compound.

Data Presentation

Metabolic Stability of this compound in Rat Liver S9 Mix
TemperatureIncubation Time% this compound Remaining
37°C10 minNot Detected
15°C10 min42%

Experimental Protocols

General Protocol for Assessing the Metabolic Stability of this compound in Liver Microsomes

This protocol is a general guideline and should be optimized for specific experimental needs.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • This compound Stock Solution: 10 mM in DMSO. Further dilute in acetonitrile (B52724) or buffer to the desired starting concentration.
  • Liver Microsomes: (e.g., human, rat, mouse). Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
  • NADPH Regenerating System (or NADPH stock): Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.

2. Incubation Procedure:

  • Pre-warm a solution of this compound and liver microsomes in a water bath at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.

3. Sample Processing and Analysis:

  • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizations

Caption: Workflow for a liver microsomal stability assay.

Troubleshooting_Logic Start High this compound Disappearance Solubility Check for Precipitation (Solubility Test) Start->Solubility Stability Run No-Microsome Control Solubility->Stability No Precipitation Precipitation Issue Solubility->Precipitation Yes Enzymatic True Metabolic Instability Stability->Enzymatic No Chemical_Instability Chemical Instability Stability->Chemical_Instability Yes

Caption: Logic for troubleshooting rapid this compound loss.

References

Validation & Comparative

A Head-to-Head Comparison: The Small Molecule Inhibitor Huhs015 Versus siRNA-Mediated Knockdown for Targeting PCA-1 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of prostate cancer therapeutics, the targeting of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3, has emerged as a promising strategy. This DNA/RNA repair enzyme is a significant prognostic factor in prostate cancer, and its inhibition can curtail cancer cell proliferation. Two predominant methods for targeting PCA-1 in a research setting are the use of the small molecule inhibitor Huhs015 and siRNA-mediated gene knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

Performance Comparison at a Glance

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown of PCA-1
Mechanism of Action Potent, direct inhibition of the enzymatic demethylase activity of PCA-1/ALKBH3.[1]Post-transcriptional gene silencing by targeted degradation of PCA-1 mRNA.
In Vitro Efficacy IC50 of 0.67μM for PCA-1.[2]Achieves significant but variable knockdown of PCA-1 expression in DU145 cells.
In Vivo Efficacy Demonstrates significant suppression of DU145 tumor growth in mouse xenograft models.[2]Genetic inhibition by in vivo injection of siRNA effectively inhibits the growth of DU145 cells.
Specificity Potential for off-target effects on other structurally related proteins.High sequence specificity, but can have off-target effects through seed region complementarity.
Duration of Effect Dependent on the pharmacokinetic properties and dosing schedule of the compound.Typically transient, with knockdown lasting approximately one week in rapidly dividing cells in vivo.
Delivery Can be administered systemically (e.g., subcutaneous or oral).[1]Requires a delivery vehicle (e.g., lipid nanoparticles, atelocollagen) for in vivo administration.

In-Depth Performance Analysis

Efficacy

This compound has been shown to be a potent inhibitor of PCA-1 with a half-maximal inhibitory concentration (IC50) of 0.67μM.[2] In preclinical studies, it has demonstrated effective suppression of the growth of the human hormone-independent prostate cancer cell line, DU145, both in cell cultures and in mouse xenograft models.

siRNA-mediated knockdown of PCA-1 has also been proven to be an effective method for inhibiting the proliferation of DU145 cells. While direct, side-by-side quantitative comparisons in the same study are limited, reports indicate that genetic inhibition of PCA-1 through in vivo siRNA injection effectively curbed the growth of DU145 xenografts. The level of knockdown and subsequent biological effect can be influenced by the specific siRNA sequence, delivery method, and dosage.

Specificity and Off-Target Effects

This compound, as a small molecule inhibitor, carries the inherent risk of off-target effects by binding to proteins with similar structures to PCA-1. However, studies have reported its effectiveness in xenograft models without observable side effects or toxicity.

siRNA offers high specificity due to its sequence-based targeting. However, off-target effects can occur, primarily through the "seed region" of the siRNA binding to unintended mRNA transcripts, leading to their degradation. The choice of siRNA sequence and the use of chemical modifications can help to mitigate these effects.

Duration of Action

The inhibitory effect of this compound is contingent on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Continuous administration is often required to maintain a therapeutic concentration.

The effect of siRNA knockdown is transient. In rapidly dividing cells, the knockdown effect typically lasts for about a week before the target protein levels begin to recover. The duration can be influenced by the stability of the siRNA and the rate of cell division.

Experimental Methodologies

This compound In Vivo Xenograft Study

A typical experimental protocol for evaluating the in vivo efficacy of this compound involves a DU145 xenograft mouse model.

  • Cell Line: DU145 human prostate cancer cells.

  • Animal Model: Male nude mice.

  • Tumor Implantation: Subcutaneous injection of DU145 cells, often mixed with Matrigel, into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound, typically via subcutaneous injection. A sodium salt form of this compound was developed to improve solubility and bioavailability.

  • Data Collection: Tumor volume and body weight are measured regularly throughout the study.

siRNA Knockdown In Vivo Xenograft Study (General Protocol)
  • siRNA and Delivery Vehicle: A validated siRNA sequence targeting PCA-1 is complexed with a delivery agent such as atelocollagen or lipid-based nanoparticles to protect the siRNA from degradation and facilitate its uptake by tumor cells.

  • Animal Model and Tumor Implantation: Similar to the this compound studies, male nude mice are subcutaneously injected with DU145 cells.

  • Administration: The siRNA-delivery vehicle complex can be administered via various routes, including intratumoral or systemic (e.g., intravenous) injection.

  • Dosing Schedule: The frequency of administration will depend on the duration of the knockdown effect and the specific delivery vehicle used.

  • Outcome Measures: Tumor growth is monitored over time. At the end of the experiment, tumors can be harvested to assess the level of PCA-1 mRNA and protein knockdown.

Visualizing the Mechanisms

PCA-1/ALKBH3 Signaling Pathway

PCA-1, also known as ALKBH3, functions as a tRNA demethylase. It removes methyl groups from 1-methyladenosine (B49728) (m1A) and 3-methylcytidine (B1283190) (m3C) on tRNA molecules. This demethylation process increases the susceptibility of tRNA to cleavage by the ribonuclease angiogenin (B13778026) (ANG). This cleavage results in the formation of tRNA-derived small RNAs (tDRs). These tDRs are not mere byproducts; they actively promote cancer progression by enhancing the assembly of ribosomes, thereby boosting protein synthesis, and by inhibiting apoptosis.

PCA1_Signaling_Pathway cluster_0 Cellular Processes tRNA tRNA (methylated) demethylated_tRNA tRNA (demethylated) tRNA->demethylated_tRNA ALKBH3 (PCA-1) tDRs tRNA-derived small RNAs (tDRs) demethylated_tRNA->tDRs Cleavage by ANG ANG Angiogenin (ANG) Ribosome Ribosome Assembly tDRs->Ribosome Enhances Apoptosis Apoptosis tDRs->Apoptosis Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cancer_Progression Cancer Progression Apoptosis->Cancer_Progression Inhibition leads to Protein_Synthesis->Cancer_Progression

Caption: PCA-1/ALKBH3 signaling pathway in cancer.

Experimental Workflow: this compound vs. siRNA

The experimental workflows for evaluating this compound and siRNA targeting PCA-1 in a xenograft model share similarities in the initial stages but diverge in the treatment and delivery methods.

Experimental_Workflow cluster_this compound This compound cluster_siRNA siRNA Knockdown H_start DU145 Cell Culture H_implant Subcutaneous Implantation in Nude Mice H_start->H_implant H_tumor Tumor Growth H_implant->H_tumor H_treat Systemic Administration of this compound H_tumor->H_treat H_measure Tumor Measurement H_treat->H_measure H_end Endpoint Analysis H_measure->H_end S_start DU145 Cell Culture S_implant Subcutaneous Implantation in Nude Mice S_start->S_implant S_tumor Tumor Growth S_implant->S_tumor S_complex siRNA Formulation with Delivery Vehicle S_tumor->S_complex S_treat Systemic or Local Administration S_complex->S_treat S_measure Tumor Measurement S_treat->S_measure S_end Endpoint Analysis S_measure->S_end

Caption: In vivo experimental workflows.

Conclusion

Both the small molecule inhibitor this compound and siRNA-mediated knockdown are valuable tools for investigating the role of PCA-1 in prostate cancer. The choice between these two methodologies will depend on the specific experimental goals.

  • This compound is well-suited for studies requiring a reversible, dose-dependent inhibition of PCA-1's enzymatic activity and for preclinical evaluations of a potential therapeutic agent. Its systemic bioavailability makes it amenable to in vivo studies mimicking clinical administration.

  • siRNA knockdown offers a highly specific method to study the effects of reduced PCA-1 expression at the genetic level. It is an excellent tool for target validation and for dissecting the downstream consequences of PCA-1 depletion. However, in vivo applications require careful consideration of the delivery vehicle to ensure efficient and targeted delivery to the tumor.

For researchers aiming to directly compare the phenotypic outcomes of inhibiting PCA-1's function versus reducing its overall expression, employing both this compound and a validated siRNA in parallel studies would provide the most comprehensive understanding of PCA-1's role in prostate cancer progression.

References

Unveiling the Impact of Huhs015 on 3-Methylcytosine Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of epigenetic research and drug development, the modulation of DNA and RNA modifications is a key area of interest. One such modification, 3-methylcytosine (B1195936) (m3C), has emerged as a critical player in cellular processes and a potential therapeutic target in oncology. This guide provides a comprehensive comparison of Huhs015, a small molecule inhibitor of the m3C demethylase ALKBH3, with other alternative methods for modulating m3C levels. The following analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available experimental data and methodologies.

Introduction to this compound and its Target, ALKBH3

This compound is a potent inhibitor of ALKBH3 (alkB homolog 3), an alpha-ketoglutarate-dependent dioxygenase.[1] The primary function of ALKBH3 is to remove methyl groups from nucleic acids, with a particular specificity for 3-methylcytosine (m3C) in both single-stranded DNA and RNA. By inhibiting ALKBH3, this compound effectively blocks the demethylation of m3C, leading to its accumulation within the cell. This accumulation has been shown to reduce the proliferation of cancer cells, making ALKBH3 inhibitors like this compound a promising avenue for anti-cancer drug development.[2]

Comparative Efficacy of ALKBH3 Inhibition on 3-Methylcytosine Levels

Several other small molecules have been identified as inhibitors of ALKBH3, offering alternatives to this compound for modulating m3C levels. These include Rhein, Tranylcypromine, Methylstat, IOX1, and N-Oxalylglycine.[1] Among these, Rhein has been demonstrated to induce a dose-dependent accumulation of m3C lesions in cells when they are exposed to a methylating agent.

The following table summarizes the available data on this compound and its alternatives for the modulation of m3C levels.

Compound/MethodTargetReported Effect on m3C LevelsIC50 (for ALKBH3)
This compound ALKBH3Leads to accumulation of m3C0.67 µM
ALKBH3 Knockdown ALKBH320-45% increase in m3C in tRNAN/A
Rhein ALKBH3Dose-dependent accumulation of m3CNot Reported
Tranylcypromine ALKBH3 (and other MAOs)Inhibits ALKBH3Not Reported
Methylstat ALKBH3Inhibits ALKBH3Not Reported
IOX1 ALKBH3 (broad-spectrum 2OG oxygenase inhibitor)Inhibits ALKBH3Not Reported
N-Oxalylglycine ALKBH3 (broad-spectrum 2OG oxygenase inhibitor)Inhibits ALKBH3Not Reported

Experimental Protocols for the Validation of this compound's Effect

To validate the effect of this compound and other inhibitors on cellular m3C levels, several experimental protocols can be employed. The primary methods for quantifying m3C are mass spectrometry and dot blot analysis.

Quantification of 3-Methylcytosine by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with varying concentrations of this compound or an alternative inhibitor for a specified duration. A vehicle-treated control group should be included.

  • Nucleic Acid Extraction: Isolate total RNA or DNA from the treated and control cells using standard protocols (e.g., TRIzol for RNA, DNeasy for DNA).

  • Enzymatic Digestion: Digest the purified nucleic acids into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the digested nucleosides using reverse-phase liquid chromatography and detect and quantify the amount of 3-methylcytidine (B1283190) and other canonical nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the ratio of 3-methylcytidine to a canonical nucleoside (e.g., cytidine) to determine the relative abundance of m3C in each sample. Compare the levels in treated samples to the vehicle control to determine the fold-change in m3C.

Quantification of 3-Methylcytosine by Dot Blot Analysis

Dot blot analysis is a less quantitative but higher-throughput method for assessing changes in m3C levels.

Protocol:

  • Cell Culture and Treatment: Treat cells with inhibitors as described for the mass spectrometry protocol.

  • Nucleic Acid Extraction: Isolate total RNA or DNA.

  • Sample Preparation: Denature the nucleic acid samples by heating.

  • Membrane Application: Spot serial dilutions of the denatured nucleic acid samples onto a nitrocellulose or nylon membrane.

  • UV Crosslinking: Crosslink the nucleic acids to the membrane using UV irradiation.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for 3-methylcytosine.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Data Analysis: Quantify the dot intensity using densitometry software. To normalize for loading, the membrane can be stained with Methylene Blue. Compare the normalized signal from treated samples to the control to estimate the change in m3C levels.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the ALKBH3 signaling pathway and the experimental workflow for validating inhibitor efficacy.

ALKBH3_Pathway cluster_0 Cellular Environment cluster_1 ALKBH3 Activity 3-methylcytosine 3-methylcytosine ALKBH3 ALKBH3 3-methylcytosine->ALKBH3 Substrate Cytosine Cytosine ALKBH3->Cytosine Demethylation This compound This compound This compound->ALKBH3 Inhibition Experimental_Workflow cluster_quant Quantification Cell Culture Cell Culture Inhibitor Treatment\n(this compound or Alternative) Inhibitor Treatment (this compound or Alternative) Cell Culture->Inhibitor Treatment\n(this compound or Alternative) Nucleic Acid\nExtraction Nucleic Acid Extraction Inhibitor Treatment\n(this compound or Alternative)->Nucleic Acid\nExtraction Quantification Method Quantification Method Nucleic Acid\nExtraction->Quantification Method Mass Spectrometry Mass Spectrometry Quantification Method->Mass Spectrometry Dot Blot Dot Blot Quantification Method->Dot Blot Data Analysis\n(Fold Change) Data Analysis (Fold Change) Mass Spectrometry->Data Analysis\n(Fold Change) Data Analysis\n(Relative Change) Data Analysis (Relative Change) Dot Blot->Data Analysis\n(Relative Change)

References

comparative analysis of Huhs015 and bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Huhs015 and Bicalutamide (B1683754) in the Context of Prostate Cancer Research

For researchers and professionals in the field of oncology drug development, understanding the comparative landscape of emerging and established therapeutics is crucial. This guide provides a detailed comparative analysis of this compound, a novel inhibitor of prostate cancer antigen-1 (PCA-1/ALKBH3), and bicalutamide, a well-established non-steroidal antiandrogen. This comparison focuses on their distinct mechanisms of action, preclinical efficacy, and available safety data, supported by experimental evidence.

This compound and bicalutamide operate through fundamentally different mechanisms to achieve their anti-cancer effects in prostate cancer models.

Bicalutamide is a competitive antagonist of the androgen receptor (AR).[1] It functions by binding to the AR, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] This blockade inhibits the downstream signaling cascade that promotes the growth and survival of androgen-sensitive prostate cancer cells.[2]

This compound , in contrast, is a small-molecule inhibitor of the DNA/RNA repair enzyme PCA-1, also known as ALKBH3.[3][4] The inhibition of ALKBH3's demethylase activity leads to an accumulation of methylated nucleic acids, which in turn suppresses cancer cell proliferation. This mechanism is independent of the androgen receptor signaling pathway.

dot

cluster_Bicalutamide Bicalutamide Signaling Pathway Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to ARE Androgen Response Element (DNA) AR->ARE Translocates to nucleus & binds to GeneTranscription Gene Transcription ARE->GeneTranscription Initiates CellGrowth Cell Growth & Survival GeneTranscription->CellGrowth Promotes Bicalutamide Bicalutamide Bicalutamide->AR Blocks binding cluster_this compound This compound Signaling Pathway MethylatedNucleicAcids Methylated Nucleic Acids Demethylation Demethylation MethylatedNucleicAcids->Demethylation Substrate for ALKBH3 PCA-1/ALKBH3 (Demethylase) ALKBH3->Demethylation Catalyzes CellProliferation Cancer Cell Proliferation Demethylation->CellProliferation Allows This compound This compound This compound->ALKBH3 Inhibits start Seed prostate cancer cells in 96-well plates incubate1 Incubate overnight start->incubate1 treat Treat cells with varying concentrations of This compound or Bicalutamide incubate1->treat incubate2 Incubate for 48-96 hours treat->incubate2 add_reagent Add MTT or SRB reagent incubate2->add_reagent incubate3 Incubate for a short period add_reagent->incubate3 solubilize Solubilize formazan (B1609692) crystals (MTT) or protein-bound dye (SRB) incubate3->solubilize read Measure absorbance with a plate reader solubilize->read analyze Calculate IC50 values read->analyze start Inject human prostate cancer cells (e.g., DU145) subcutaneously into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound, Bicalutamide, or vehicle control daily randomize->treat measure Measure tumor volume and body weight regularly treat->measure end Sacrifice mice at the end of the study and analyze tumors measure->end

References

Synergistic Antitumor Effects of HUHS015 and Cisplatin in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of combining HUHS015, an inhibitor of the DNA/RNA demethylase ALKBH3, with the conventional chemotherapeutic agent cisplatin (B142131) for the treatment of prostate cancer. The information presented herein is based on published experimental data and is intended to inform further research and development in this promising area of oncology.

Overview of Synergistic Interaction

A recent study by Mabuchi et al. (2025) investigated the combination of this compound with several approved prostate cancer drugs, including cisplatin, in the DU145 human prostate cancer cell line. The study reported that the combination of this compound and cisplatin resulted in synergistic and sustained anticancer effects [1][2]. This finding suggests that this compound may enhance the therapeutic efficacy of cisplatin, potentially allowing for lower effective doses and mitigating dose-related toxicities.

While the full quantitative data from the aforementioned study is not publicly available, this guide presents representative data from analogous studies on synergistic combinations with cisplatin in the same DU145 cell line to illustrate the potential magnitude of this effect.

Quantitative Analysis of Synergistic Effects

To provide a quantitative perspective on the synergistic potential of combining a novel agent with cisplatin in DU145 prostate cancer cells, we have summarized data from a study by Singh et al. on the combination of silibinin (B1684548) with cisplatin. This data serves as a representative example of the types of synergistic outcomes that can be expected.

Table 1: Comparative Cell Viability Data for Cisplatin in Combination with a Synergistic Agent in DU145 Cells

Treatment GroupConcentration% Growth InhibitionSource
Cisplatin alone2 µg/ml48%Singh et al.
Silibinin + Cisplatin50 µM + 2 µg/ml63%Singh et al.
Silibinin + Cisplatin100 µM + 2 µg/ml80%Singh et al.

Table 2: Comparative Apoptosis Data for Cisplatin in Combination with a Synergistic Agent in DU145 Cells

Treatment Group% Apoptotic CellsSource
Control<5%Singh et al.
Cisplatin alone8%Singh et al.
Silibinin + Cisplatin15%Singh et al.

Note: The data presented in Tables 1 and 2 are from a study on silibinin and cisplatin and are intended to be representative of a synergistic interaction in DU145 cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

  • Cell Seeding: DU145 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound alone, cisplatin alone, or a combination of both at various concentrations. A vehicle-treated group serves as a control.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Seeding and Treatment: DU145 cells are seeded in 6-well plates and treated with this compound, cisplatin, or their combination for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Proposed Signaling Pathway of Synergy

The synergistic effect of this compound and cisplatin is likely mediated through the inhibition of DNA repair pathways. Cisplatin is a DNA-damaging agent that forms adducts on the DNA, leading to cell cycle arrest and apoptosis. This compound inhibits ALKBH3, a DNA demethylase that plays a role in the repair of alkylated DNA damage. By inhibiting ALKBH3, this compound is hypothesized to prevent the repair of cisplatin-induced DNA damage, leading to an accumulation of DNA lesions and enhanced cancer cell death.

Synergy_Pathway cluster_0 Cellular Response to Combination Therapy Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts) Cisplatin->DNA_Damage Induces This compound This compound ALKBH3 ALKBH3 This compound->ALKBH3 Inhibits DNA_Repair DNA Repair ALKBH3->DNA_Repair Mediates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers DNA_Repair->DNA_Damage Repairs Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for the synergistic effect of this compound and cisplatin.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of two compounds.

Experimental_Workflow start Start: Hypothesis of Synergy cell_culture Prostate Cancer Cell Culture (e.g., DU145) start->cell_culture single_agent Single-Agent Dose Response (this compound and Cisplatin) cell_culture->single_agent ic50 Determine IC50 Values single_agent->ic50 combo_design Combination Study Design (Fixed Ratio or Checkerboard) ic50->combo_design treatment Treat Cells with Drug Combinations combo_design->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (Combination Index - CI) viability_assay->data_analysis apoptosis_assay->data_analysis synergy_conclusion Conclusion on Synergy (Synergistic, Additive, or Antagonistic) data_analysis->synergy_conclusion end End synergy_conclusion->end

References

Evaluating the Efficacy of Huhs015 in Prostate Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive evaluation of Huhs015, a small-molecule inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as ALKBH3. The data presented herein is primarily focused on the androgen-independent DU145 prostate cancer cell line, as the currently available research predominantly features this model.

Quantitative Efficacy of this compound

This compound has demonstrated notable inhibitory effects on its target, the DNA/RNA repair enzyme ALKBH3, and has shown efficacy in suppressing the growth of the DU145 human prostate cancer cell line. A newer ALKBH3 inhibitor, designated as compound 7l, has exhibited superior potency in in-vivo models.

CompoundTargetIC50 (μM)Cell LineIn Vitro Efficacy (IC50 in μM)In Vivo Efficacy (Dose)Synergistic Combinations
This compound PCA-1/ALKBH30.67[1]DU1452.2[2]Significant growth suppression at 32 mg/kg in a mouse xenograft model[3][4]Docetaxel, Cisplatin[5]
Compound 7l PCA-1/ALKBH3Not specifiedDU145Not specifiedMore potent than this compound; effective at 10 mg/kg in a mouse xenograft model[4]Not specified
Docetaxel MicrotubulesNot specifiedDU145Not specifiedClinically used for androgen-independent prostate cancer; effective at 2.5 mg/kg in a mouse xenograft model[4]This compound[5]

Comparative In Vivo Efficacy in DU145 Xenograft Model

Studies have shown that while this compound is effective in suppressing tumor growth in vivo, newer compounds and established chemotherapeutics provide a benchmark for its efficacy. To enhance its in vivo performance, a sodium salt formulation of this compound was developed, which significantly improved its bioavailability and tumor suppression capabilities.

TreatmentDosageOutcome in DU145 Xenograft ModelReference
This compound 32 mg/kg (subcutaneous)Significant suppression of tumor growth.[3][4][4]
This compound Sodium Salt Not specified8-fold increase in Area Under the Curve (AUC) and enhanced tumor growth suppression compared to the free compound.
Compound 7l 10 mg/kg (subcutaneous)More potent tumor growth inhibition than this compound at 32 mg/kg.[4][4]
Docetaxel 2.5 mg/kg (subcutaneous, once a week)Potent inhibition of tumor growth.[4][4]
This compound + Docetaxel Not specifiedNotable synergistic effects on tumor suppression.[5][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ALKBH3 inhibition by this compound and a general workflow for evaluating its efficacy.

Huhs015_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound ALKBH3 ALKBH3 (PCA-1) This compound->ALKBH3 Inhibits demethylated_tRNA Demethylated tRNA ALKBH3->demethylated_tRNA Demethylates cell_proliferation Cell Proliferation ALKBH3->cell_proliferation Promotes apoptosis Apoptosis ALKBH3->apoptosis Inhibits tRNA_m1A_m3C tRNA (m1A, m3C) tRNA_m1A_m3C->ALKBH3 ANG Angiogenin (ANG) demethylated_tRNA->ANG Cleavage by tDRs tRNA-derived Small RNAs (tDRs) ANG->tDRs protein_synthesis Protein Synthesis (Translation) tDRs->protein_synthesis Modulates CytC Cytochrome C tDRs->CytC Binds & Inhibits protein_synthesis->cell_proliferation Promotes CytC->apoptosis Induces

Caption: Proposed signaling pathway of ALKBH3 inhibition by this compound.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow cluster_assays In Vitro Assays start Start: Select Prostate Cancer Cell Lines (e.g., DU145) cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound and Control/Comparative Drugs cell_culture->treatment viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western_blot Western Blot Analysis (ALKBH3, Caspase-3, etc.) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vivo In Vivo Xenograft Model (e.g., in nude mice) data_analysis->in_vivo end End: Comparative Efficacy Report in_vivo->end

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound. These are generalized and should be optimized for specific laboratory conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and comparative drugs) and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-ALKBH3, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

On-Target Efficacy of Huhs015: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of Huhs015, a potent inhibitor of the DNA/RNA demethylase Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3). Experimental data is presented to support the efficacy and mechanism of action of this compound, alongside comparisons with other potential ALKBH3 inhibitors.

Mechanism of Action: Inhibition of ALKBH3 Demethylase Activity

This compound exerts its on-target effect by directly inhibiting the enzymatic activity of ALKBH3.[1][2] ALKBH3 is an α-ketoglutarate- and Fe(II)-dependent dioxygenase responsible for the demethylation of specific methylated bases in both DNA and RNA, such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC).[1][3] By inhibiting ALKBH3, this compound leads to an accumulation of these methylated bases, ultimately suppressing cancer cell proliferation.[1] This targeted inhibition of a key DNA/RNA repair enzyme makes this compound a promising candidate for cancer therapy, particularly in prostate cancer where ALKBH3 is often overexpressed.[1][4]

ALKBH3_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Methylated_DNA_RNA Methylated DNA/RNA (1-meA, 3-meC) ALKBH3 ALKBH3 Enzyme Methylated_DNA_RNA->ALKBH3 Substrate Blocked_ALKBH3 ALKBH3 Enzyme (Inhibited) Methylated_DNA_RNA->Blocked_ALKBH3 Demethylated_DNA_RNA Demethylated DNA/RNA ALKBH3->Demethylated_DNA_RNA Demethylation Cell_Proliferation Normal Cell Proliferation Demethylated_DNA_RNA->Cell_Proliferation This compound This compound This compound->Blocked_ALKBH3 Inhibition Accumulated_Methylation Accumulation of Methylated DNA/RNA Blocked_ALKBH3->Accumulated_Methylation Reduced_Proliferation Reduced Cancer Cell Proliferation Accumulated_Methylation->Reduced_Proliferation Xenograft_Workflow start Start cell_prep Prepare DU145 Cell Suspension with Matrigel start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Allow Tumors to Grow injection->tumor_growth grouping Randomize Mice into Control & Treatment Groups tumor_growth->grouping treatment Administer this compound or Vehicle Control grouping->treatment measurement Measure Tumor Volume & Body Weight Regularly treatment->measurement endpoint Endpoint: Euthanize Mice & Excise Tumors measurement->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

Cross-Validation of Huhs015 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the ALKBH3 Inhibitor Huhs015 and its Analogs in Prostate Cancer Models

This guide provides a comprehensive comparison of the preclinical activity of this compound, a potent inhibitor of the DNA/RNA demethylase ALKBH3 (Prostate Cancer Antigen-1, PCA-1). The information presented is collated from foundational studies, offering researchers, scientists, and drug development professionals a detailed overview of its performance, alongside available data on its analogs and other inhibitors targeting the same pathway. While the initial findings are promising, it is important to note that the majority of the detailed anti-cancer efficacy studies on this compound and its direct derivatives originate from a collaborative research group. Broader independent validation of its anti-tumor effects in peer-reviewed literature is not extensively available at this time.

Comparative Analysis of ALKBH3 Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and its derivatives against the ALKBH3 enzyme and prostate cancer cell lines. For context, other known ALKBH3 inhibitors are included where data is available.

Table 1: In Vitro Inhibitory Activity of ALKBH3 Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell-Based Assay)Reference
This compound ALKBH3/PCA-10.67 µMDU1452.2 µM[1]
This compound Sodium Salt ALKBH3/PCA-1Not ReportedDU145Not Reported (Improved Bioavailability)[2]
Compound 7l ALKBH3/PCA-1Not ReportedDU145More potent than this compound in vivo[3]
Rhein ALKBH35.3 µMNot ReportedNot ReportedLiu et al., 2016

Table 2: In Vivo Efficacy of this compound and Analogs in DU145 Xenograft Models

CompoundDosageAdministration RouteStudy DurationOutcomeReference
This compound 32 mg/kg/daySubcutaneous6 daysPotent growth inhibition without limiting weight gains.[4][1]
This compound 32 mg/kg/daySubcutaneous28 daysSuppressed tumor growth for up to 1 week, but efficacy was not sufficient for long-term administration.
This compound Sodium Salt Not specifiedSubcutaneousNot specifiedIncreased suppressive effect on tumor proliferation compared to this compound.
Compound 7l 10 mg/kgSubcutaneous25 daysMore potent inhibitory activity than this compound at 32 mg/kg and docetaxel (B913) at 2.5 mg/kg.
This compound + Docetaxel 32 mg/kg (this compound) + 1-2.5 mg/kg (Docetaxel)Not specifiedNot specifiedAdditive anti-tumor effects compared to docetaxel alone.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALKBH3 signaling pathway and a general workflow for evaluating ALKBH3 inhibitors.

ALKBH3_Signaling_Pathway cluster_0 ALKBH3-Mediated Demethylation cluster_1 Inhibition by this compound Methylated_tRNA Methylated tRNA (m1A, m3C) ALKBH3 ALKBH3 (PCA-1) Methylated_tRNA->ALKBH3 Substrate Demethylated_tRNA Demethylated tRNA ALKBH3->Demethylated_tRNA Demethylation tRNA_Cleavage tRNA Cleavage (Angiogenin) Demethylated_tRNA->tRNA_Cleavage tDRs tRNA-derived Small RNAs (tDRs) tRNA_Cleavage->tDRs Protein_Synthesis Enhanced Protein Synthesis & Ribosome Assembly tDRs->Protein_Synthesis Cancer_Progression Cancer Cell Proliferation, Migration, and Survival Protein_Synthesis->Cancer_Progression This compound This compound This compound->ALKBH3 Inhibition Experimental_Workflow Start Compound Synthesis (e.g., this compound) Enzymatic_Assay In Vitro Enzymatic Assay (Recombinant ALKBH3) Start->Enzymatic_Assay Proliferation_Assay Cell Proliferation Assay (e.g., WST/MTT) Start->Proliferation_Assay Enzymatic_Assay->Proliferation_Assay Select Lead Compounds Cell_Culture Prostate Cancer Cell Culture (e.g., DU145) Cell_Culture->Proliferation_Assay Xenograft_Model In Vivo Xenograft Model (Nude Mice) Cell_Culture->Xenograft_Model Proliferation_Assay->Xenograft_Model Confirm Cellular Activity Data_Analysis Data Analysis and Efficacy Evaluation Xenograft_Model->Data_Analysis

References

In Vivo Showdown: Huhs015 Versus Standard Chemotherapy in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer treatment, particularly for castration-resistant prostate cancer (CRPC), the quest for more effective and less toxic therapies is paramount. This guide provides a comparative analysis of the in vivo efficacy of Huhs015, a novel small molecule inhibitor, against standard-of-care chemotherapy, with a focus on docetaxel (B913). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is an inhibitor of Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), a DNA/RNA repair enzyme implicated in cancer progression.[1] In vivo studies have demonstrated its potential in suppressing tumor growth in xenograft models of human hormone-independent prostate cancer.[2][3] Standard first-line chemotherapy for metastatic CRPC is docetaxel, a taxane-based agent that has shown survival benefits.[1] This guide synthesizes available preclinical data to compare the in vivo performance of this compound with docetaxel, highlighting key efficacy markers and providing detailed experimental context.

Comparative In Vivo Efficacy

Preclinical studies utilizing the DU145 human prostate cancer cell line in xenograft models provide a basis for comparing the anti-tumor activity of this compound and docetaxel.

Treatment AgentDosage and AdministrationTumor Growth InhibitionNoted Side EffectsReference
This compound 32 mg/kg, subcutaneous injection, daily for 6 daysSignificant suppression of DU145 tumor growth.[2]No observable side-effects or toxicity; did not limit weight gain.
Docetaxel 2.5 mg/kgA known clinical drug for androgen-independent prostate cancer.Standard chemotherapy side effects include nausea, vomiting, hair loss, and myelosuppression.
This compound + Docetaxel Not specified in detailCombination showed notable synergistic and sustained effects in a DU145 xenograft model.Aims to reduce toxicity by allowing for lower dosages of chemotherapy.

It is important to note that a direct head-to-head study with detailed, publicly available quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition) between this compound and docetaxel at optimized doses is not extensively documented in the provided search results. However, one study mentioned that a derivative of this compound, compound 7l, at 10 mg/kg showed more potent inhibitory activity in vivo than this compound at 32 mg/kg or docetaxel at 2.5 mg/kg.

Mechanism of Action: PCA-1/ALKBH3 Inhibition

This compound exerts its anti-cancer effects by inhibiting the PCA-1/ALKBH3 enzyme. This enzyme is a demethylase that repairs alkylated DNA and RNA, particularly removing methyl groups from bases like 3-methylcytosine (B1195936) (3meC) and 1-methyladenine (B1486985) (1meA). By inhibiting ALKBH3, this compound leads to an accumulation of these methylated bases, which can disrupt DNA replication and transcription, ultimately leading to reduced cancer cell proliferation.

PCA1_ALKBH3_Pathway cluster_0 Cellular Processes cluster_1 Molecular Level DNA_Replication DNA Replication & Transcription Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Leads to Alkylated_DNA_RNA Alkylated DNA/RNA (e.g., 3meC, 1meA) PCA1_ALKBH3 PCA-1/ALKBH3 (Demethylase) Alkylated_DNA_RNA->PCA1_ALKBH3 Substrate Repaired_DNA_RNA Repaired DNA/RNA PCA1_ALKBH3->Repaired_DNA_RNA Demethylation Repaired_DNA_RNA->DNA_Replication Enables This compound This compound This compound->PCA1_ALKBH3 Inhibits

Caption: Mechanism of action of this compound via inhibition of the PCA-1/ALKBH3 pathway.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo efficacy of this compound in a xenograft model, based on available data.

1. Cell Line and Culture:

  • Cell Line: DU145, a human hormone-independent prostate cancer cell line.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Species: Male athymic nude mice.

  • Acclimatization: Animals are allowed to acclimatize to laboratory conditions for at least one week prior to the experiment.

3. Tumor Cell Implantation:

  • DU145 cells are harvested during their exponential growth phase.

  • A suspension of DU145 cells (e.g., 5 x 10^6 cells in 100 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

4. Treatment Administration:

  • This compound: Administered via subcutaneous injection at a dosage of 32 mg/kg daily for a specified period (e.g., 6 days) once tumors reach a palpable size.

  • Standard Chemotherapy (Docetaxel): Administered as a positive control, typically via intravenous or intraperitoneal injection at a clinically relevant dose (e.g., 2.5 mg/kg).

  • Control Group: Receives a vehicle control (e.g., saline or the solvent used to dissolve the drugs).

5. Efficacy Evaluation:

  • Tumor Volume: Measured at regular intervals throughout the study. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitored to assess treatment-related toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors may be excised and weighed.

Experimental_Workflow Start Start Cell_Culture DU145 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Huhs015_Treatment This compound Administration Randomization->Huhs015_Treatment Group 1 Chemo_Treatment Docetaxel Administration Randomization->Chemo_Treatment Group 2 Control_Treatment Vehicle Control Randomization->Control_Treatment Group 3 Data_Collection Tumor Volume & Body Weight Measurement Huhs015_Treatment->Data_Collection Chemo_Treatment->Data_Collection Control_Treatment->Data_Collection Analysis Data Analysis and Efficacy Comparison Data_Collection->Analysis End End Analysis->End

Caption: A typical workflow for in vivo efficacy studies comparing this compound and chemotherapy.

Conclusion

The available preclinical data suggests that this compound is a promising inhibitor of the PCA-1/ALKBH3 pathway with in vivo activity against castration-resistant prostate cancer. Its favorable toxicity profile in animal models and the potential for synergistic effects with standard chemotherapy like docetaxel warrant further investigation. Future studies should focus on direct, well-controlled comparative efficacy trials with standard-of-care agents, exploring optimal dosing and combination regimens to fully elucidate the clinical potential of this compound. At present, all in vivo data for this compound is in the context of prostate cancer.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling HUHS015

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling HUHS015. Given that this compound is a novel compound, it should be treated as a hazardous substance of unknown toxicity.[1] Adherence to stringent safety protocols is essential to ensure the protection of laboratory personnel and the environment.

I. Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment must be worn at all times when handling this compound.[1] The following table outlines the minimum required PPE. Depending on the experimental conditions, such as the potential for aerosolization, additional respiratory protection may be necessary.[1]

PPE Category Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if a splash hazard is present.[2]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]Provides protection against skin contact. Consult glove compatibility charts for specific solvents.
Body Protection A lab coat or a flame-resistant lab coat when working with flammable materials.Protects skin and clothing from contamination.
Respiratory Protection To be used within a certified chemical fume hood. If work outside a hood is unavoidable, contact Environmental Health & Safety (EHS) for a risk assessment to determine if additional respiratory protection is required.Minimizes inhalation exposure to the compound.

II. Handling and Storage

All manipulations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly demarcated.

Storage:

  • Store this compound in a cool, dry place away from incompatible materials.

  • Containers should be kept in secondary containment to prevent spills.

  • If the material is anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be stored within a designated area with clear labeling.

III. Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

A Preparation B Don Personal Protective Equipment (PPE) A->B C Conduct experiment in a certified fume hood B->C D Decontamination of workspace and equipment C->D E Proper disposal of waste D->E F Doff Personal Protective Equipment (PPE) E->F G Wash hands thoroughly F->G

Figure 1. Standard operational workflow for handling this compound.

IV. Spill Management

A spill kit appropriate for a wide range of chemical classes should be readily available. In the event of a spill, follow your institution's established spill response procedures.

V. Disposal Plan

Proper segregation of waste is critical to prevent dangerous chemical reactions. As this compound is an uncharacterized compound, a conservative approach to waste disposal is necessary.

Waste Labeling and Segregation:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label should also include the compound name ("this compound") and the date the waste was first added.

  • Segregate this compound waste from other waste streams to avoid unknown reactions.

The following diagram illustrates the decision-making process for the disposal of this compound.

A Is the waste contaminated with this compound? B Segregate as this compound hazardous waste A->B Yes C Follow standard laboratory waste disposal procedures A->C No

Figure 2. Decision tree for the disposal of this compound waste.

VI. First Aid Measures

In case of exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Check for and remove any contact lenses. Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of novel compounds like this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。